An In-depth Technical Guide to 3-Bromo-2'-methoxy-biphenyl-2-ol: Foundational Properties and Synthetic Considerations
This technical guide provides a detailed overview of 3-Bromo-2'-methoxy-biphenyl-2-ol, a specialized chemical compound pertinent to professionals in research, chemical synthesis, and drug development. The focus of this d...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides a detailed overview of 3-Bromo-2'-methoxy-biphenyl-2-ol, a specialized chemical compound pertinent to professionals in research, chemical synthesis, and drug development. The focus of this document is to deliver core technical data, contextualize its relevance in experimental design, and provide insights into the synthesis of related biphenyl structures.
Core Molecular Attributes
The foundational properties of any chemical compound are its molecular formula and weight. These data points are critical for stoichiometric calculations in synthesis, analytical characterization, and for understanding the compound's basic physical properties.
Property
Value
Source
Molecular Formula
C₁₃H₁₁BrO₂
Molecular Weight
279.135 g/mol
CAS Number
201405-70-1
The presence of a bromine atom and two oxygen atoms in the structure of 3-Bromo-2'-methoxy-biphenyl-2-ol significantly influences its reactivity and potential applications. The biphenyl scaffold itself is a common structural motif in many pharmacologically active molecules.[1]
The Significance of Molecular Weight and Formula in Research and Development
Understanding the causality behind experimental choices is paramount for scientific integrity. The molecular weight and formula of 3-Bromo-2'-methoxy-biphenyl-2-ol are not just abstract numbers; they are pivotal in several aspects of research and drug development:
Stoichiometric Precision in Synthesis: In any chemical reaction, the precise amounts of reactants are crucial for maximizing yield and minimizing byproducts. The molecular weight of 279.135 g/mol allows researchers to accurately measure the molar quantities of 3-Bromo-2'-methoxy-biphenyl-2-ol needed for a reaction.
Analytical Method Development: Techniques such as mass spectrometry rely on the exact mass of a molecule for identification and quantification. The molecular formula C₁₃H₁₁BrO₂ predicts a specific isotopic pattern that can be used to confirm the presence and purity of the compound in a sample.
Structure-Activity Relationship (SAR) Studies: In drug discovery, modifying a lead compound's structure and observing the effect on its biological activity is a key process. The bromine and methoxy groups on the biphenyl core of this molecule offer sites for chemical modification, allowing researchers to explore how changes in the molecule's structure affect its therapeutic potential.
Synthesis of Biphenyl Derivatives: A Methodological Overview
Conceptual Synthetic Pathway
A plausible synthetic approach to 3-Bromo-2'-methoxy-biphenyl-2-ol would likely involve the coupling of two appropriately substituted benzene rings. The following diagram illustrates a generalized workflow for the synthesis of a substituted biphenyl derivative.
Synonyms for 3-Bromo-2'-methoxy-biphenyl-2-ol intermediate
This guide is structured to provide a comprehensive technical analysis of 3-Bromo-2'-methoxy-biphenyl-2-ol , a specialized biaryl intermediate.[1][2] Synonyms, Synthesis, and Synthetic Utility in Biaryl Scaffolds Core Id...
Author: BenchChem Technical Support Team. Date: February 2026
This guide is structured to provide a comprehensive technical analysis of 3-Bromo-2'-methoxy-biphenyl-2-ol , a specialized biaryl intermediate.[1][2]
Synonyms, Synthesis, and Synthetic Utility in Biaryl Scaffolds
Core Identity & Synonyms
The molecule 3-Bromo-2'-methoxy-biphenyl-2-ol is a tri-substituted biaryl scaffold characterized by orthogonal functional handles: a phenol (nucleophile), a bromide (electrophile), and a methoxy group (protecting group/directing group).[1][2]
Correct identification is critical due to the high probability of regioisomer confusion (specifically with the 3'-bromo isomer).[1][2]
This intermediate is valuable because it provides a "privileged structure" for constructing tricyclic heterocycles (e.g., dibenzofurans) or complex ligands (e.g., Buchwald-type phosphines).[2]
Mechanistic Causality[2]
The Phenol (-OH) at C2: Acts as a directing group for ortho-lithiation or as a nucleophile for intramolecular cyclization.[1][2]
The Bromide (-Br) at C3: Positioned ortho to the hydroxyl, this is a prime site for a second cross-coupling (Suzuki/Buchwald) or for forming P-C bonds (ligand synthesis).[2]
The Methoxy (-OMe) at C2': Provides steric bulk to induce twist (atropisomerism potential) and can be demethylated to reveal a second phenol for chelation.[2]
Experimental Protocols
A. Synthesis via Suzuki-Miyaura Coupling
Rationale: The most reliable route involves coupling a 2,6-dihalo-phenol derivative with a 2-methoxyphenylboronic acid.[1][2] To prevent over-coupling or polymerization, 2-bromo-6-iodophenol is the preferred electrophile due to the higher reactivity of the C-I bond compared to the C-Br bond.[1][2]
Base/Solvent: K₂CO₃ (2.0 eq) in DME/Water (4:1) or Toluene/Ethanol/Water.[1][2]
Conditions: Degas solvents thoroughly (Argon sparge).[1][2] Heat to 80°C for 4-12 hours.
Workup: Acidify carefully to pH 5 (to protonate the phenol), extract with EtOAc.
Purification: Flash chromatography (SiO₂).[1][2] The phenol functionality makes the product slightly polar; elute with Hexanes/EtOAc (9:1).[2]
B. Self-Validating Quality Control[1][2]
¹H NMR Diagnostic: Look for the methoxy singlet (~3.8 ppm) and the exchangeable phenol proton (~5.0-6.0 ppm).
Regioisomer Check: The splitting pattern of the phenol ring protons (triplet + two doublets) confirms the 1,2,3-substitution pattern.[2] If the Br were at position 4 or 5, the coupling constants would differ (meta vs para coupling).[2]
Reaction Pathways & Utility (Visualization)
The following diagram illustrates the synthetic flow, highlighting how this intermediate serves as a divergence point for two major classes of compounds: Dibenzofurans (materials science) and Biaryl Phosphines (catalysis).[2]
Figure 1: Divergent synthesis pathways starting from 3-Bromo-2'-methoxy-biphenyl-2-ol.[1][2]
References
ChemicalBook. (2024).[1][2] 3-BROMO-2''-METHOXY-BIPHENYL-2-OL Product Properties and CAS 141778-86-1. Retrieved from [2]
Sigma-Aldrich. (n.d.).[1][2] 3'-Bromo-2'-methoxy-biphenyl-2-ol (Isomer Comparison). Retrieved from [1][2]
Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.[1][2] (Foundational reference for the coupling protocol).
Substituted biaryl phenol derivatives for ligand synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Substituted Biaryl Phenol Derivatives: A Privileged Scaffold for Advanced Ligand Synthesis Abstract The substituted biaryl pheno...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Substituted Biaryl Phenol Derivatives: A Privileged Scaffold for Advanced Ligand Synthesis
Abstract
The substituted biaryl phenol motif is a cornerstone of modern chemical synthesis, serving as a privileged structural scaffold in high-performance ligands for catalysis, advanced materials, and pharmacologically active molecules.[1][2] Its prevalence stems from a unique combination of properties: the biaryl axis provides a rigid, sterically tunable, and often chiral framework, while the phenolic hydroxyl group offers a versatile handle for coordination, fine-tuning of electronic properties, or further synthetic elaboration. This guide provides an in-depth exploration of the strategic synthesis of these critical derivatives, focusing on the underlying principles of their design, robust synthetic methodologies, and their transformation into state-of-the-art ligands. We will delve into the causality behind experimental choices, present validated protocols, and illustrate key concepts to empower researchers in catalysis and drug development.
Part 1: Foundational Principles of Biaryl Phenol Ligand Design
The efficacy of a ligand in a catalytic system or its binding affinity to a biological target is dictated by its three-dimensional structure and electronic properties. For biaryl phenols, these characteristics are primarily governed by the interplay between the two aromatic rings and the phenolic substituent.
The Biaryl Axis and Atropisomerism: The Source of Chirality
The connection between the two aryl rings is not a simple rotatable single bond. When bulky substituents are placed at the ortho positions of the biaryl axis, free rotation is hindered.[3] If the substitution pattern is asymmetric, this restricted rotation gives rise to stable, separable enantiomeric conformers known as atropisomers.[3][4] This phenomenon is the basis for some of the most successful chiral ligands in asymmetric catalysis, such as BINAP and VAPOL.[3][5] The rotational barrier must be high enough (typically >20 kcal/mol) to prevent racemization at a given temperature, a critical consideration in the development of chiral drugs and catalysts.[4][6]
The dihedral angle between the two aryl rings, dictated by the size of the ortho substituents, defines the chiral pocket of the resulting metal complex, directly influencing the stereochemical outcome of a catalyzed reaction.
Caption: The Suzuki-Miyaura coupling cycle involves three key steps.
C-H Activation: An Atom-Economical Frontier
More recently, direct C-H activation has emerged as a powerful strategy that avoids the pre-functionalization of starting materials required in traditional cross-coupling. [7]In this approach, a transition metal catalyst, often palladium or rhodium, selectively cleaves a C-H bond on one arene and couples it with an aryl halide partner. This method is highly attractive for late-stage functionalization in drug discovery. [8]Confinement of catalysts within zeolite pores has even been shown to enable shape-selective C-H activation for specific biaryl isomers.
Alternative Methodologies
Ullmann Reaction: Historically significant, the copper-catalyzed homocoupling of aryl halides is an effective method for synthesizing symmetrical biaryls. [9]Modern advancements have introduced more sustainable catalytic systems, including those using palladium, gold, or nickel.
[9][10]* Aryne-Based Synthesis: For the construction of highly substituted and sterically hindered biaryl phenols, methods involving aryne intermediates offer a unique, metal-free alternative. [11][12]These reactions can proceed under mild conditions and tolerate functional groups that might be incompatible with transition metal catalysis.
[11][12]
Part 3: Introduction and Modification of the Phenolic Moiety
Once the biaryl core is established, strategic functionalization of the phenol is key.
Directed ortho-Metalation (DoM)
Directed ortho-Metalation is a powerful technique for the regioselective functionalization of aromatic rings. [13]The phenolic hydroxyl is first protected with a Directed Metalation Group (DMG), such as an N-isopropylcarbamate. [14][15]This group coordinates to an organolithium base (e.g., n-BuLi), directing deprotonation specifically to the adjacent ortho position. The resulting aryllithium species can then be quenched with a wide range of electrophiles to install a desired substituent with high precision.
[13][14]
Caption: DoM enables precise functionalization ortho to the hydroxyl group.
Part 4: Core Experimental Protocols & Characterization
Trustworthiness in synthesis relies on robust and reproducible protocols. Below is a representative procedure for the synthesis of a substituted biaryl phenol via Suzuki-Miyaura coupling.
Protocol: Synthesis of 2-Phenylphenol
This protocol describes the coupling of 2-bromophenol with phenylboronic acid.
Reagents & Materials
Reagent/Material
M.W. ( g/mol )
Amount
Moles (mmol)
Role
2-Bromophenol
173.01
1.73 g
10.0
Substrate
Phenylboronic Acid
121.93
1.46 g
12.0 (1.2 eq)
Coupling Partner
Pd(PPh₃)₄
1155.56
231 mg
0.2 (2 mol%)
Catalyst
Potassium Carbonate (K₂CO₃)
138.21
4.15 g
30.0 (3.0 eq)
Base
Toluene
-
40 mL
-
Solvent
Water
-
10 mL
-
Co-solvent
Step-by-Step Methodology
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-bromophenol (1.73 g, 10.0 mmol), phenylboronic acid (1.46 g, 12.0 mmol), and potassium carbonate (4.15 g, 30.0 mmol).
Inerting: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.
Solvent Addition: Add toluene (40 mL) and water (10 mL) via syringe. Degas the resulting mixture by bubbling argon through it for another 15 minutes.
Catalyst Addition: Under a positive pressure of argon, quickly add tetrakis(triphenylphosphine)palladium(0) (231 mg, 0.2 mmol).
Reaction: Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12 hours. Monitor the reaction progress by TLC or GC-MS.
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL). Transfer to a separatory funnel and wash with water (2 x 30 mL) and brine (1 x 30 mL).
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude solid by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford 2-phenylphenol as a white to off-white solid.
[16]
Characterization
The identity and purity of the synthesized biaryl phenol must be rigorously confirmed.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure, verifying the formation of the new C-C bond, and assessing purity.
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition (via high-resolution MS).
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, particularly the broad O-H stretch of the phenol.
Caption: A self-validating system ensures product identity and purity.
Part 5: Applications in Ligand Synthesis & Catalysis
Substituted biaryl phenols are precursors to a vast array of high-performance ligands. A prominent example is their conversion to dialkylbiaryl phosphine ligands, which are instrumental in modern palladium catalysis.
[14][27]
Buchwald-Hartwig Amination: This reaction, which forms C-N bonds, relies heavily on catalysts supported by bulky biaryl phosphine ligands. [8][28][29]The steric bulk of the ligand promotes the final reductive elimination step, while its electron-donating nature facilitates the initial oxidative addition of the aryl halide. [14]The specific substituents on the biaryl scaffold allow for fine-tuning of the ligand's properties to achieve high catalytic turnover for a broad range of substrates, including challenging aryl chlorides.
[8][27]
Conclusion
The synthesis of substituted biaryl phenol derivatives is a mature yet continuously evolving field that provides essential building blocks for modern science. From the robust and reliable Suzuki-Miyaura coupling to atom-economical C-H activation strategies, chemists have a powerful toolkit to construct these privileged scaffolds. A deep understanding of the underlying principles—atropisomerism, the versatile role of the phenol group, and the mechanics of catalytic cycles—is paramount for designing and executing syntheses that lead to novel ligands, more efficient catalysts, and innovative drug candidates. The methodologies and principles detailed in this guide provide a solid foundation for researchers to confidently tackle the synthesis and application of this vital class of molecules.
References
University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
Zhang, S. et al. (2022). Merging C–H and C–C Activation in Pd(II)-Catalyzed Enantioselective Synthesis of Axially Chiral Biaryls. CCS Chemistry.
Wang, Q. et al. (2019). Recent advances in the synthesis of axially chiral biaryls via transition metal-catalysed asymmetric C–H functionalization. Chemical Communications.
Powers, I.G. et al. (2018). Buchwald–Hartwig amination using Pd(i) dimer precatalysts supported by biaryl phosphine ligands. Dalton Transactions.
Saima, S. et al. (2024). Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Organic & Biomolecular Chemistry.
Goebel, J.F. et al. (2021). Biaryl Synthesis via Electrooxidative Transition-Metal-Catalyzed C–H Activation. Synlett.
Powers, I.G. et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ChemRxiv.
Alam, M. et al. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Scientific Reports. Available from: [Link]
Simonetti, M. et al. (2017). Biaryl Synthesis via C–H Bond Activation: Strategies and Methods. Advances in Organometallic Chemistry. Available from: [Link]
Stache, E.E. et al. (2020). Synthesis of Biaryl Atropisomers via Site-Selective C–H Functionalization. Organic Letters. Available from: [Link]
Kumar, A. et al. (2021). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. Chemical Review and Letters.
Spesia, M.B. et al. (2022). Unraveling the Pivotal Role of Atropisomerism for Cellular Internalization. Journal of the American Chemical Society. Available from: [Link]
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
Chtchigrovsky, M. et al. (2020). Recent advances in Gomberg-Backmann biaryl synthesis. ResearchGate. Available from: [Link]
University of Bristol. (2021). Atropisomerism in biaryls. Available from: [Link]
Saima, S. et al. (2024). Recent advancements in the Ullmann homocoupling reaction for the synthesis of biaryl compounds. Scilit. Available from: [Link]
National Institute of Chemistry, Slovenia. (2024). Shape-selective activation of C-H bonds in synthesis of biaryls. Available from: [Link]
Fronczek, A.E. & Sarlah, D. (2024). Cascade Aryne Aminoarylation for Biaryl Phenol Synthesis. Organic Letters. Available from: [Link]
Fronczek, A.E. & Sarlah, D. (2024). Cascade Aryne Aminoarylation for Biaryl Phenol Synthesis. PubMed Central. Available from: [Link]
Wulff, W.D. et al. (2004). New Synthesis of Vaulted Biaryl Ligands via the Snieckus Phenol Synthesis. Organic Letters. Available from: [Link]
Surry, D.S. & Buchwald, S.L. (2010). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. PubMed Central. Available from: [Link]
Hoye, T.R. et al. (2016). The Phenol-ene Reaction: Biaryl Synthesis via Trapping Reactions between HDDA-Generated Benzynes and Phenolics. PubMed Central. Available from: [Link]
Thapa, S. et al. (2023). Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. ChemRxiv. Available from: [Link]
Kauch, M. & Hoppe, D. (2006). Synthesis of Halogenated Phenols by Directed ortho-Lithiation and ipso-Iododesilylation Reactions of O-Aryl N-Isopropylcarbamates. ResearchGate. Available from: [Link]
Arnott, E.A. et al. (2020). Biocatalytic oxidative cross-coupling reactions for biaryl bond formation. PubMed Central. Available from: [Link]
Wang, J. et al. (2024). Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process. Organic Letters. Available from: [Link]
ResearchGate. Synthesis of biaryl ethers 65 by using substituted phenol 64. Available from: [Link]
LaPlante, S.R. et al. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. Accounts of Chemical Research. Available from: [Link]
LaPlante, S.R. et al. (2022). Atropisomerism in the Pharmaceutically Relevant Realm. PubMed Central. Available from: [Link]
Smith, A.W. et al. (2021). Atropisomerism in medicinal chemistry: challenges and opportunities. Future Medicinal Chemistry. Available from: [Link]
Wulff, W.D. et al. (2009). Optically Active (aR)- and (aS)-Linear and Vaulted Biaryl Ligands: Deracemization versus Oxidative Dimerization. Michigan State University. Available from: [Link]
Sharma, D. et al. (2022). Expanding chemical space by para-C−H arylation of arenes. PubMed Central. Available from: [Link]
Faigl, F. et al. (2013). Direct catalytic cross-coupling of organolithium compounds. University of Groningen Research Portal. Available from: [Link]
Mambanda, A. et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. RSC Advances. Available from: [Link]
Mambanda, A. et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. Semantic Scholar. Available from: [Link]
Barder, T.E. (2008). Structural studies on biaryl phosphines and palladium complexes composed of biaryl phosphines. DSpace@MIT. Available from: [Link]
Organic Synthesis. Buchwald-Hartwig Coupling. Available from: [Link]
Organic Chemistry Portal. Biaryl synthesis by C-C coupling. Available from: [Link]
Ferraz, C. et al. (2024). Cu I -Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. MDPI. Available from: [Link]
Grzegółka-Walkosz, N. et al. (2023). A Single Biaryl Monophosphine Ligand Motif—The Multiverse of Coordination Modes. MDPI. Available from: [Link]
Posner, G.H. & Canella, K.A. (1985). Phenoxide-directed ortho lithiation. Journal of the American Chemical Society. Available from: [Link]
Kauch, M. & Hoppe, D. (2006). Synthesis of halogenated phenols by directed ortho-lithiation and ipso -iododesilylation reactions of O-aryl N-isopropylcarbamates. Semantic Scholar. Available from: [Link]
ResearchGate. Selected biaryl-containing drug molecules, natural products, and chiral ligands. Available from: [Link]
Dodda, L.S. et al. (2013). Characterization of Biaryl Torsional Energetics and its Treatment in OPLS All-Atom Force Fields. PubMed Central. Available from: [Link]
Abdelgawad, M.A. et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. Available from: [Link]
The Physicochemical Landscape of Brominated Methoxy Biphenyl Phenols
A Structural & Experimental Guide for Drug Discovery & Application Scientists Part 1: Executive Technical Summary Brominated Methoxy Biphenyl Phenols (BMBPs) represent a specialized scaffold class sitting at the intersec...
Author: BenchChem Technical Support Team. Date: February 2026
A Structural & Experimental Guide for Drug Discovery & Application Scientists
Part 1: Executive Technical Summary
Brominated Methoxy Biphenyl Phenols (BMBPs) represent a specialized scaffold class sitting at the intersection of medicinal chemistry and materials science. Structurally, they consist of a biphenyl backbone functionalized with three distinct pharmacophores: a phenolic hydroxyl (-OH), a methoxy ether (-OCH₃), and one or more bromine (-Br) substituents.
For the researcher, this scaffold offers a unique "push-pull" electronic environment. The phenolic group provides a hydrogen bond donor (HBD), the methoxy group acts as a hydrogen bond acceptor (HBA) and metabolic block, while the bromine atom modulates lipophilicity and metabolic stability via steric shielding.
This guide moves beyond basic definitions to provide a rigorous analysis of their physicochemical behavior, synthesis, and characterization, designed for scientists requiring actionable data for SAR (Structure-Activity Relationship) studies.
Part 2: Molecular Architecture & Electronic Profiling
To predict the behavior of BMBPs in a biological system, one must understand the electronic causality governed by the substituents.
1. The Electronic Tug-of-War (Hammett Principles)
The acidity (pKa) and reactivity of the phenolic -OH are dictated by the position of the Br and OMe groups relative to the hydroxyl.
Bromine Effect (Electron Withdrawing): Br exerts a strong inductive effect (-I). If located ortho or para to the -OH, it stabilizes the phenoxide anion, lowering the pKa (increasing acidity) to the 7.5–9.0 range. This is critical for bioavailability, as it brings the ionization point closer to physiological pH (7.4).
Methoxy Effect (Ambivalent):
Ortho/Para: Exerts a strong resonance donating effect (+R), destabilizing the phenoxide anion and raising the pKa (making it less acidic).
Meta: Resonance is decoupled; the oxygen's electronegativity exerts a weak inductive withdrawal (-I), slightly lowering pKa.
2. Steric Atropisomerism
In highly substituted BMBPs (e.g., 2,2'-disubstituted), the rotation around the central phenyl-phenyl bond can be restricted. This creates axial chirality (atropisomerism), a factor often overlooked in high-throughput screening but vital for protein binding affinity.
Part 3: Physicochemical Properties Data[2][3][4]
The following data summarizes the property ranges for typical congeners of this class (e.g., 3-bromo-4'-methoxy-[1,1'-biphenyl]-4-ol).
Property
Typical Range
Mechanistic Driver
Relevance
Molecular Weight
279 – 430 Da
Br (79.9 Da) adds significant mass.
Drug-likeness (Lipinski Rule of 5).
LogP (Lipophilicity)
4.2 – 6.5
Biphenyl core + Bromine are highly lipophilic.
Membrane permeability; high values risk poor solubility.
pKa (Acid Dissociation)
7.8 – 10.5
Electronic competition between -Br (-I) and -OMe (+R).
Determines ionization state at pH 7.4.
Melting Point
90°C – 160°C
π-π stacking of biphenyls + H-bonding of phenol.
Solid-state handling and formulation.
Water Solubility
< 10 µg/mL
High lipophilicity drives hydrophobic exclusion.
Requires co-solvents (DMSO/PEG) for assays.
UV
250 – 290 nm
Conjugated biphenyl system.
Detection in HPLC/UPLC.
Part 4: Experimental Protocols (Self-Validating Systems)
Protocol A: Synthesis via Suzuki-Miyaura Coupling
Rationale: The most robust method to construct the BMBP scaffold is the palladium-catalyzed cross-coupling of an aryl halide and an aryl boronic acid. This allows modular placement of the Br, OMe, and OH groups.
Protocol B: pKa Determination via Potentiometric Titration (Yasuda-Shedlovsky)
Rationale: BMBPs are insoluble in pure water. Standard aqueous titration will fail (precipitation causes electrode drift). You must use the Yasuda-Shedlovsky extrapolation method .
Step-by-Step:
Preparation: Prepare 0.01 M stock of the BMBP in DMSO.
Solvent Blends: Prepare three titration vessels with varying ratios of Methanol:Water (e.g., 30%, 40%, 50% MeOH).
Titration: Titrate each solution with 0.1 M KOH using a standardized glass pH electrode.
Data Processing (The Self-Check):
Calculate apparent pKa (
) for each methanol concentration.
Plot
vs. (dielectric constant).
Validation: The plot must be linear (
). If not, precipitation occurred, and the data is invalid.
Extrapolate to 0% organic solvent to find the true aqueous pKa.
Protocol C: LogP Determination via RP-HPLC
Rationale: Shake-flask methods are slow and prone to emulsion errors with biphenyls. RP-HPLC is faster and correlates retention time (
) to hydrophobicity.
Step-by-Step:
Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).
Mobile Phase: Methanol/Water (isocratic 75:25) with 0.1% Formic Acid.
Calibration: Run 5 reference standards with known LogP (e.g., Toluene, Naphthalene, Phenanthrene).
Measurement: Inject BMBP sample. Calculate the capacity factor (
).
(where is dead time, usually uracil).
Calculation: Plot Log(
) of standards vs. known LogP. Interpolate BMBP LogP.
Figure 2: Parallel workflow for determining critical physicochemical parameters.
Bioisosteres: BMBPs serve as lipophilic bioisosteres for biaryl systems found in kinase inhibitors. The methoxy group can mimic a carbonyl's H-bond acceptance without the reactivity.
Antimicrobial Agents: Analogous to Magnolol and Honokiol, brominated derivatives show enhanced membrane disruption capabilities against Gram-positive bacteria due to increased lipophilicity (LogP modulation).
Thyroid Hormone Analogs: The structural similarity to thyroxine (T4) makes them relevant in endocrine research, specifically for investigating thyroid receptor interactions.
References
Electronic Effects on Phenols: Gross, K. C., & Seybold, P. G. (2001). Substituent effects on the physical properties and pKa of phenol.[1][4][5] International Journal of Quantum Chemistry.
Synthesis (Suzuki Coupling): Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[6] Chemical Reviews.
pKa Prediction & Data: Rayne, S., & Forest, K. (2010). pKa values of the monohydroxylated polychlorinated biphenyls (OH-PCBs)... and polybrominated diphenyl ethers (OH-PBDEs).[7] Journal of Environmental Science and Health, Part A.
Biphenyl Scaffolds in Medicine: Bembenek, S., et al. (2016). Analog series-based scaffolds: computational design and exploration.[8] Future Medicinal Chemistry.
General Properties of Brominated Phenols: Kuramochi, H., et al. (2004). Water solubility and partitioning behavior of brominated phenols. Environmental Toxicology and Chemistry.
An In-depth Technical Guide to the Safe Handling of 3-Bromo-2'-methoxy-biphenyl-2-ol
A Note on Analog-Based Hazard Assessment: This document provides a comprehensive guide to the safe handling and use of 3-Bromo-2'-methoxy-biphenyl-2-ol (CAS No. 141778-86-1).[1] It is critical to note that a specific, of...
Author: BenchChem Technical Support Team. Date: February 2026
A Note on Analog-Based Hazard Assessment:
This document provides a comprehensive guide to the safe handling and use of 3-Bromo-2'-methoxy-biphenyl-2-ol (CAS No. 141778-86-1).[1] It is critical to note that a specific, official Safety Data Sheet (SDS) for this compound is not readily available in public databases. This is not uncommon for rare or novel research chemicals. Therefore, this guide has been constructed by a Senior Application Scientist through a rigorous, analog-based hazard assessment. The safety protocols and toxicological predictions herein are synthesized from the documented hazards of structurally similar compounds. This approach provides a robust framework for risk mitigation, but it must be supplemented by the professional judgment and institutional safety procedures of the end-user. All researchers must conduct a thorough, site-specific risk assessment before commencing work.
Section 1: Compound Profile and Structural Analogs
3-Bromo-2'-methoxy-biphenyl-2-ol is a substituted biphenyl, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules.[2] Its structure comprises a biphenyl core functionalized with bromine, methoxy, and hydroxyl groups. Each of these moieties contributes to the compound's overall chemical reactivity and potential toxicological profile.
To build a reliable safety profile, the following structural analogs were selected for their relevance to the core structure and functional groups of the target compound:
Compound Name
Core Structural Feature Represented
Rationale for Selection
Biphenyl
Biphenyl Core
Provides baseline toxicity and reactivity data for the parent ring system.
3-Bromobiphenyl
Brominated Biphenyl
Informs on hazards associated with the bromo-substituent on the biphenyl ring system.
4-Methoxybiphenyl
Methoxy-substituted Biphenyl
Provides insight into the influence of the methoxy group on the compound's properties.
2-Bromo-6-methoxy-phenol
Combined Functionalities
Represents a molecule containing all three key functional groups (bromo, methoxy, hydroxyl) on a single aromatic ring, offering insights into potential irritant properties.
Section 2: Hazard Identification (Inferred)
Based on a synthesis of data from the selected analogs, 3-Bromo-2'-methoxy-biphenyl-2-ol should be treated as a hazardous substance. The following GHS classifications are predicted.
Pictograms:
(Exclamation Mark)
(Environment)
Signal Word:Warning
Predicted Hazard Statements:
H315: Causes skin irritation. (Derived from biphenyl and brominated analogs).[3][4][5]
H319: Causes serious eye irritation. (Derived from biphenyl and brominated analogs).[3][4][5]
H335: May cause respiratory irritation. (Derived from biphenyl and brominated analogs).[4][5]
H302: Harmful if swallowed. (A precautionary statement based on data for 2-Bromo-3-methoxyphenol).[6]
H410: Very toxic to aquatic life with long lasting effects. (Derived from biphenyl, a known marine pollutant).[4][5]
Potential Health Effects:
Inhalation: May cause irritation to the respiratory tract. Symptoms may include coughing and shortness of breath.[3][4]
Skin Contact: Causes skin irritation, which may manifest as redness, itching, and pain.[3]
Eye Contact: Causes serious eye irritation, potentially leading to redness, tearing, and pain.[3]
Chronic Exposure: The toxicological properties have not been fully investigated.[8] However, polybrominated biphenyls (PBBs) as a class are known to be persistent and can bioaccumulate.[9] Some PBBs are reasonably anticipated to be human carcinogens.[9] Therefore, chronic exposure should be strictly avoided.
Section 3: Precautionary Measures & Safe Handling
A proactive approach to safety is paramount when working with novel compounds. The following protocols are designed as a self-validating system to minimize exposure risk.
Engineering Controls
The primary method for exposure control is to handle the compound within a certified chemical fume hood. The fume hood provides adequate ventilation, captures airborne particulates, and serves as a physical barrier. All weighing, transfers, and reaction setups involving 3-Bromo-2'-methoxy-biphenyl-2-ol as a solid or in solution must be performed in a fume hood.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory. The table below outlines the minimum requirements.
Protection Type
Specification
Causality and Rationale
Hand Protection
Nitrile gloves (minimum 5 mil thickness).
Provides a barrier against skin contact. Gloves must be inspected before use and changed immediately if contamination is suspected.[10]
Eye Protection
Tightly fitting safety goggles or a full-face shield.
Protects against splashes and airborne dust, preventing serious eye irritation.[10]
Skin & Body Protection
Flame-retardant lab coat and closed-toe shoes.
Prevents incidental skin contact and protects from small spills.
Respiratory Protection
Not required if handled exclusively within a fume hood. If fume hood is unavailable, a NIOSH-approved respirator with organic vapor/particulate cartridges is mandatory.
Ensures protection from inhaling irritating dust or vapors.[10]
Storage and Handling
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7] Keep away from strong oxidizing agents.[2] The storage location should be a locked cabinet or area accessible only to authorized personnel.[11]
Handling: Avoid the formation of dust and aerosols.[5] Use only non-sparking tools. When transferring the solid, use appropriate spatulas and weighing papers within the fume hood. Wash hands thoroughly after handling.[3][11]
Section 4: Emergency Procedures Workflow
Rapid and correct response to an emergency is critical. The following workflows should be posted in the laboratory.
Spill Response Protocol
The logical flow for responding to a spill is outlined below.
Caption: Workflow for spill response.
First-Aid Measures
These measures are based on the most conservative advice from analog SDSs.[3][11]
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3][10]
In Case of Skin Contact: Immediately take off all contaminated clothing.[11] Rinse skin with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[3]
In Case of Eye Contact: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention from an ophthalmologist.[11]
If Swallowed: Do NOT induce vomiting.[12] Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][12]
Section 5: Physical & Chemical Properties (Consolidated)
While specific experimental data for the title compound is scarce, the table below provides known values for it and its key analogs.
Hazardous Decomposition Products: Under fire conditions, may produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides (HBr).[3]
Section 7: Conclusion & Professional Judgment
The logical framework for assessing the risk of a novel compound is visualized below.
Caption: Logical framework for analog-based risk assessment.
While 3-Bromo-2'-methoxy-biphenyl-2-ol is a valuable intermediate, the absence of a dedicated SDS necessitates a cautious and well-documented approach to its handling. The synthesis of safety data from structural analogs—biphenyl, 3-bromobiphenyl, and related phenols—provides a robust foundation for risk management. It is predicted to be an irritant to the skin, eyes, and respiratory system, potentially harmful if swallowed, and toxic to aquatic life.
Adherence to the engineering controls, PPE requirements, and emergency procedures detailed in this guide is mandatory for mitigating risk. The ultimate responsibility lies with the researcher and their institution to perform a final risk assessment and ensure all safety protocols are rigorously implemented.
References
Google Patents. (2008). WO2008087656A2 - Process for the preparation of unsymmetrically substituted biphenyl compounds.
Google Patents. (2016). WO2016050988A1 - New process for preparing biphenyl compounds.
Organic Syntheses. (n.d.). 2,2'-dimethoxy-6-formylbiphenyl. Retrieved from [Link]
Safety data sheet. (n.d.). Biphenyl. Retrieved from [Link]
Thermo Fisher Scientific. (2025, September 6). SAFETY DATA SHEET - 2-Bromo-3'-methoxyacetophenone. Retrieved from [Link]
Radco Industries. (2016, February 12). BIPHENYL HEAT TRANSFER FLUID SAFETY DATA SHEET. Retrieved from [Link]
Integrated Risk Information System (IRIS). (2013, August 26). TOXICOLOGICAL REVIEW OF BIPHENYL. Retrieved from [Link]
PubChem. (n.d.). 2-Bromo-3-methoxyphenol. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Polybrominated Biphenyls. Retrieved from [Link]
Solubility of 3-Bromo-2'-methoxy-biphenyl-2-ol in organic solvents
An In-depth Technical Guide to the Solubility of 3-Bromo-2'-methoxy-biphenyl-2-ol Foreword: Navigating the Solubility Landscape of Novel Biphenyls In the realm of drug discovery and development, the solubility of a compo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Solubility of 3-Bromo-2'-methoxy-biphenyl-2-ol
Foreword: Navigating the Solubility Landscape of Novel Biphenyls
In the realm of drug discovery and development, the solubility of a compound is a cornerstone property that dictates its fate from early-stage screening to final formulation. Poor solubility can be a significant impediment, leading to challenges in bioavailability, dose uniformity, and overall therapeutic efficacy. This guide focuses on a specific, complex molecule: 3-Bromo-2'-methoxy-biphenyl-2-ol. While direct, publicly available solubility data for this compound is scarce[1][2], this guide provides a robust framework for researchers to predict, experimentally determine, and understand its solubility profile in various organic solvents. By integrating theoretical principles with practical, field-proven methodologies, this document serves as a comprehensive resource for scientists navigating the physicochemical challenges of novel drug candidates.
Molecular Architecture and its Implications for Solubility
The structure of 3-Bromo-2'-methoxy-biphenyl-2-ol offers critical clues to its expected solubility behavior. As a substituted biphenyl, it possesses a large, non-polar surface area. However, the presence of a hydroxyl (-OH) group, a methoxy (-OCH₃) group, and a bromine (-Br) atom introduces varying degrees of polarity and specific intermolecular interactions that will govern its dissolution.
A key structural feature is the hydroxyl group at the 2-position, adjacent to the biphenyl linkage. This arrangement strongly favors the formation of an intramolecular hydrogen bond with the π-system of the second phenyl ring or the methoxy group's oxygen. This internal bonding can significantly reduce the availability of the hydroxyl group's hydrogen for forming intermolecular hydrogen bonds with solvent molecules.[3][4][5][6] Consequently, this self-association is expected to decrease its solubility in polar, protic solvents like alcohols, as the molecule is less able to interact with the solvent.[3][7]
The general principle of "like dissolves like" provides a foundational premise for predicting solubility.[8][9] The molecule's blend of a large non-polar core with polar functional groups suggests that it will exhibit favorable solubility in solvents of intermediate polarity or those with specific functionalities that can disrupt the intramolecular hydrogen bond and engage in other interactions.
The following diagram illustrates the key molecular features influencing the solubility of 3-Bromo-2'-methoxy-biphenyl-2-ol.
Caption: Key molecular and solvent factors governing solubility.
Predictive Framework for Solubility Assessment
In the absence of empirical data, predictive models offer a valuable starting point. Hansen Solubility Parameters (HSP) provide a sophisticated, three-dimensional approach to the "like dissolves like" principle by deconstructing a substance's cohesive energy into three components[10][11][12]:
δD (Dispersion): Energy from van der Waals forces.
δP (Polar): Energy from dipolar intermolecular forces.
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The closer the HSP values of a solute and a solvent are in this three-dimensional "Hansen space," the higher the likelihood of dissolution.[11] While the exact HSP values for 3-Bromo-2'-methoxy-biphenyl-2-ol are not published, we can estimate its profile based on its constituent parts. It would be expected to have a significant δD value due to the aromatic rings, a moderate δP from the polar C-Br and C-O bonds, and a moderate δH, which is internally satisfied to some extent by the intramolecular hydrogen bond.
Based on this, a qualitative prediction of solubility in common organic solvents can be made:
Solvent Class
Representative Solvents
Predicted Solubility of 3-Bromo-2'-methoxy-biphenyl-2-ol
Rationale
Polar Aprotic
Acetone, Acetonitrile
High
These solvents have a significant polar character that can interact with the polar groups of the solute. The absence of strong hydrogen bond donation from the solvent prevents competition, favoring dissolution.[13]
Polar Protic
Methanol, Ethanol
Moderate
These solvents can act as both hydrogen bond donors and acceptors. However, the solute's strong intramolecular hydrogen bond may limit interactions, resulting in moderate, rather than high, solubility.[3][7]
Non-Polar Aromatic
Toluene, Benzene
Moderate to High
The aromatic nature of these solvents will have favorable π-π stacking interactions with the biphenyl core of the solute.[14][15]
Chlorinated
Dichloromethane (DCM)
High
DCM is a versatile solvent of intermediate polarity, effective at dissolving a wide range of organic compounds. It can interact with the polar and non-polar regions of the solute without the complexities of hydrogen bonding.
Ethers
Tetrahydrofuran (THF)
High
THF is a polar aprotic solvent with a good ability to solvate a wide range of compounds. Its oxygen atom can act as a hydrogen bond acceptor, potentially interacting with the solute's hydroxyl group if the intramolecular bond is disrupted.[16]
Non-Polar Aliphatic
Hexane, Heptane
Low
The significant polarity mismatch between the solute's functional groups and these non-polar solvents will result in poor solubility.[9]
To move from prediction to empirical fact, a rigorous experimental approach is necessary. The shake-flask method is the most common and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[17][18][19] This method involves saturating a solvent with the solute and then quantifying the concentration of the dissolved material.
The following workflow provides a self-validating system for the accurate determination of solubility.
Caption: Experimental workflow for the shake-flask method.
Step-by-Step Methodology
A. Preparation of Standard Solutions for Calibration Curve
Causality: A calibration curve is essential to correlate the absorbance of a solution, as measured by a UV-Vis spectrophotometer, to a known concentration. This is based on the Beer-Lambert law.[20]
Accurately prepare a stock solution of 3-Bromo-2'-methoxy-biphenyl-2-ol in the chosen solvent (e.g., 1 mg/mL).
Perform a serial dilution of the stock solution to create a series of standards with decreasing, known concentrations. A minimum of five concentration points is recommended.
Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max).[21][22]
Plot a graph of absorbance versus concentration. The resulting linear regression will provide the equation (y = mx + c) needed to calculate unknown concentrations.
B. Shake-Flask Procedure
Causality: This procedure is designed to create a saturated solution, which is a state of thermodynamic equilibrium where the solvent has dissolved the maximum amount of solute at a given temperature.[18][19]
Add an excess amount of solid 3-Bromo-2'-methoxy-biphenyl-2-ol to a series of glass vials, each containing a known volume of a different organic solvent. "Excess" means enough solid remains undissolved at the end of the experiment.
Seal the vials tightly to prevent solvent evaporation.
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C) and agitate for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[17][18]
After equilibration, remove the vials and allow them to stand at the same constant temperature for the undissolved solid to settle.
Carefully withdraw a sample of the supernatant. To ensure no solid particulates are transferred, filter the sample through a 0.45 µm syringe filter or centrifuge the vial and sample from the top layer.[23]
Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the previously established calibration curve.
Measure the absorbance of the diluted sample using a UV-Vis spectrophotometer at the predetermined λ_max.[22]
Use the calibration curve equation to calculate the concentration of the diluted sample.
Multiply this concentration by the dilution factor to determine the original concentration of the saturated solution. This value is the solubility of the compound in that solvent at that temperature.
Concluding Remarks for the Drug Development Professional
Understanding the solubility of 3-Bromo-2'-methoxy-biphenyl-2-ol is not merely an academic exercise; it is a critical step in its journey as a potential therapeutic agent. The framework presented here—combining theoretical prediction with a robust experimental protocol—enables researchers to generate the reliable data needed for informed decision-making. A high solubility in solvents like acetone or THF suggests suitability for various synthetic transformations and purifications. Conversely, understanding its limitations in other solvents, such as low solubility in aliphatic hydrocarbons or potentially moderate solubility in alcohols due to intramolecular hydrogen bonding, is crucial for avoiding pitfalls in process chemistry and formulation development. This guide provides the necessary tools to confidently characterize the solubility of this and other novel biphenyl compounds, thereby accelerating their path through the development pipeline.
References
Vertex AI Search. (2018, July 10). Explain the effect of intramolecular hydrogen bonding on solubilities in cold and hot water? [Online].
National Institutes of Health (NIH). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. [Online].
Journal of Medical and Health Studies. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. [Online].
Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery. [Online].
Pharmaceutical Sciences. (2024, February 15). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Online].
Regulations.gov. (2018, August 31). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Online].
ACS Publications. UV−Visible Spectroscopic Measurement of Solubilities in Supercritical CO2 Using High-Pressure Fiber-Optic Cells. [Online].
ACS Publications. (2014, February 13). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. [Online].
Unknown Source. (2024, September 24). Solubility test for Organic Compounds. [Online].
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Online].
Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds. [Online].
PubMed. (2023, October 29). Determination of Hansen solubility parameters of water-soluble proteins using UV-vis spectrophotometry. [Online].
MDPI. (2025, March 31). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Online].
MDPI. (2024, September 16). Effect of Intramolecular Hydrogen Bond Formation on the Abraham Model Solute Descriptors for Oxybenzone. [Online].
ResearchGate. (2017, February 7). How I can determination of the solubility constant by using Uv-Vis spectrophotometer? [Online].
Research Journal of Pharmacy and Technology. (2015, June 30). Determination of Saturated Solubility of Naproxen using UV Visible Spectrophotometer. [Online].
Unknown Source. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Online].
University of Calgary. (2023, August 31). Solubility of Organic Compounds. [Online].
Fiveable. (2025, August 15). Solvent Polarity Definition. [Online].
Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Online].
PubMed. (2019, November 12). Solubility of Polar and Nonpolar Aromatic Molecules in Subcritical Water: The Role of the Dielectric Constant. [Online].
National Institutes of Health (NIH). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. [Online].
PubMed. (2024, April 15). Unexpected effect of halogenation on the water solubility of small organic compounds. [Online].
Canadian Journal of Chemistry. Enthalpies of interaction of polar and nonpolar molecules with aromatic solvents. [Online].
Wikipedia. Hansen solubility parameter. [Online].
NCERT. Haloalkanes and Haloarenes. [Online].
MDPI. (2024, July 3). Free Surface Energy and Hansen Solubility Parameter Vector Field. Interface Thickness. [Online].
Supporting Information. Exploiting Hansen Solubility Parameters to Tune Porosity and Function in Conjugated Microporous Polym. [Online].
Benchchem. An In-depth Technical Guide to the Solubility of 4-Bromo-2-methoxyphenol. [Online].
ResearchGate. (2014, September 5). Solubility of methyl halides (CH 3 X with X=F, Cl, Br) in aromatic solvents. [Online].
Journal of the American Chemical Society. (1950). Studies in the Biphenyl Series. V. Bromination of 4-Methoxybiphenyl. [Online].
PubChem. 2-Bromo-3-methoxyphenol. [Online].
PubChem. 4-Bromo-4'-methoxybiphenyl. [Online].
Cheméo. 3-Bromo-2-methoxypropene. [Online].
ResearchGate. Determination and correlation of solubility of 4'-bromomethyl-2-cyanobiphenyl in acetone+ (ethanol, n-propanol, n-butanol) mixtures. [Online].
University of Johannesburg. Volatile Organic Compounds – Biphenyl Thermodynamic Interactions. [Online].
Synthesis of 3-Bromo-2'-methoxy-biphenyl-2-ol via Suzuki coupling
Application Note: Precision Synthesis of 3-Bromo-2'-methoxy-biphenyl-2-ol via Chemoselective Suzuki-Miyaura Coupling Strategic Analysis & Retrosynthesis The synthesis of 3-Bromo-2'-methoxy-biphenyl-2-ol presents a classi...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Precision Synthesis of 3-Bromo-2'-methoxy-biphenyl-2-ol via Chemoselective Suzuki-Miyaura Coupling
Strategic Analysis & Retrosynthesis
The synthesis of 3-Bromo-2'-methoxy-biphenyl-2-ol presents a classic problem in modern cross-coupling: constructing a sterically hindered biaryl bond (ortho-ortho substituted) while maintaining chemoselectivity between two different halogen atoms (Bromine and Iodine) on the same aromatic ring.
This scaffold is a privileged structure in drug discovery, often serving as a core fragment for atropisomeric ligands or inhibitors of protein-protein interactions (e.g., Bcl-2 family inhibitors).
Retrosynthetic Logic
To ensure the bromine atom remains at the C3 position (relative to the biaryl bond at C1 and hydroxyl at C2), we utilize 2-Bromo-6-iodophenol as the pivotal electrophile.
Chemoselectivity Principle: The C–I bond bond dissociation energy (approx. 65 kcal/mol) is significantly lower than that of the C–Br bond (approx. 81 kcal/mol). Under controlled conditions, Palladium(0) undergoes oxidative addition to the C–I bond exclusively, leaving the C–Br bond intact for future functionalization.
Steric Challenge: The target molecule possesses substituents at the 2, 2', and 3 positions. This "ortho-ortho" congestion necessitates the use of electron-rich, bulky phosphine ligands (Buchwald-type) to facilitate the transmetallation and reductive elimination steps.
Figure 1: Retrosynthetic strategy highlighting the chemoselective disconnection.
Reaction Engineering & Critical Parameters
To achieve high yield and >98% chemoselectivity, the reaction environment must be engineered to favor the Iodine activation while suppressing dehalogenation or homocoupling.
Catalyst System: The SPhos Advantage
Standard catalysts like Pd(PPh3)4 are ineffective for this transformation due to the steric bulk of the 2-methoxyphenyl group. We employ SPhos-Pd-G2 (Second Generation Buchwald Precatalyst).
Role of SPhos: The bulky biaryl backbone of SPhos promotes the reductive elimination of the crowded biaryl product.
Role of G2 Precatalyst: Ensures rapid generation of the active monoligated Pd(0) species even at moderate temperatures, minimizing induction periods where side reactions occur.
Base & Solvent Effects[1][2]
Base: Potassium Phosphate (K3PO4) is preferred over Carbonates. It provides sufficient basicity to activate the boronic acid (forming the boronate) but is mild enough to prevent phenol deprotonation from shutting down the catalytic cycle via formation of unreactive Pd-phenoxide species.
Solvent: A biphasic Toluene/Water system (10:1) is optimal.[1] Water is essential for the boronic acid activation mechanism.
Detailed Experimental Protocol
Objective: Synthesis of 3-Bromo-2'-methoxy-biphenyl-2-ol (1.0 g scale).
Equip a 50 mL 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a rubber septum.
Crucial: Flame-dry the glassware under vacuum and backfill with Argon (3 cycles) to ensure an anhydrous/anaerobic start, although the reaction tolerates water, oxygen must be excluded to protect the catalyst.
2. Reagent Charging:
Under a positive flow of Argon, add 2-Bromo-6-iodophenol (1.00 g), 2-Methoxyphenylboronic acid (0.61 g), and SPhos Pd G2 (48 mg).
Add the solid K3PO4 (1.42 g).
3. Solvent Addition & Degassing:
Add Toluene (10 mL) and Degassed Water (1 mL) via syringe.
Sparging: Insert a long needle into the solution and bubble Argon through the liquid for 5-10 minutes while stirring. This removes dissolved oxygen which causes homocoupling of the boronic acid.
4. Reaction Execution:
Heat the reaction mixture to 80 °C in an oil bath.
Stir vigorously (800 RPM). The biphasic mixture requires efficient mixing for phase transfer.
Monitoring: Check reaction progress by TLC (20% EtOAc in Hexanes) or HPLC after 2 hours. The starting iodide should be consumed; the bromide product should appear.
Note: If the reaction stalls, add an additional 1 mol% catalyst.
5. Work-up:
Cool the mixture to room temperature.
Dilute with Ethyl Acetate (30 mL) and transfer to a separatory funnel.
Add Water (20 mL) and separate the layers.
Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).
Combine organic layers and wash with Brine (20 mL).
Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield a crude oil.
6. Purification:
Purify via Flash Column Chromatography on Silica Gel.
Eluent Gradient: 0% to 10% Ethyl Acetate in Hexanes.
Observation: The product is a phenol and may streak slightly; 1% Acetic Acid in the eluent can sharpen the peak.
Yield Expectation: 85-92% (approx. 0.80 - 0.86 g) as a viscous oil or low-melting solid.
Mechanistic Visualization
The following diagram illustrates the chemoselective pathway, highlighting why the Bromine atom is preserved.
Figure 2: Catalytic cycle demonstrating the kinetic preference for Iodine oxidative addition.
Quality Control & Troubleshooting
Analytical Criteria
1H NMR (CDCl3, 400 MHz):
Look for the methoxy singlet (~3.8 ppm).
Verify the integration of aromatic protons (7 protons total).
Identify the phenol -OH signal (exchangeable, usually broad singlet >5 ppm).
Mass Spectrometry:
EIMS/ESI: Look for the characteristic Bromine isotope pattern (M+ and M+2 in 1:1 ratio).
Molecular Ion: 278/280 Da.
Troubleshooting Guide
Issue
Probable Cause
Corrective Action
Low Conversion
Catalyst poisoning / Oxygen
Degas solvents more thoroughly; increase catalyst to 5 mol%.
Loss of Bromine
Over-reaction (Bis-coupling)
Lower temperature to 60°C; ensure stoichiometry of boronic acid is not >1.2 equiv.
Protodeboronation
Unstable Boronic Acid
Use 2-methoxyphenylboronic acid pinacol ester instead of the free acid.
No Product
Steric Hindrance
Switch solvent to 1,4-Dioxane (reflux, 100°C) to overcome energy barrier.
References
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
Navarro, O., Kelly, R. A., & Nolan, S. P. (2003).[4] A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides.[4][5] Journal of the American Chemical Society, 125(52), 16194–16195. Link
BenchChem Technical Support. (2025). Application Notes for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. BenchChem Protocols. Link
Application Notes & Protocols: 3-Bromo-2'-methoxy-biphenyl-2-ol as a Precursor for Advanced Buchwald-Hartwig Ligands
Introduction: The Enduring Power of C-N Cross-Coupling The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within pharmaceutical and materials science research. Aryl am...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Enduring Power of C-N Cross-Coupling
The formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within pharmaceutical and materials science research. Aryl amines are privileged structures found in countless active pharmaceutical ingredients, organic light-emitting diodes (OLEDs), and fine chemicals. The advent of the Palladium-catalyzed Buchwald-Hartwig amination has revolutionized the synthesis of these compounds, offering a versatile and efficient alternative to harsher, traditional methods like the Ullmann condensation or nucleophilic aromatic substitution.[1][2]
The success of the Buchwald-Hartwig reaction is inextricably linked to the development of sophisticated phosphine ligands. These ligands are not mere spectators; they are crucial for stabilizing the palladium catalyst, promoting the key steps of the catalytic cycle, and enabling the coupling of challenging substrates. Specifically, bulky and electron-rich biaryl monophosphine ligands have emerged as a dominant class, engineered to enhance the rates of both oxidative addition of the aryl halide to the palladium center and the final reductive elimination of the product.[3]
This guide focuses on 3-Bromo-2'-methoxy-biphenyl-2-ol , a versatile precursor for creating highly effective biaryl phosphine ligands. A "precursor" strategy is advantageous as it allows for the late-stage introduction of the sensitive phosphine moiety, simplifying synthesis and handling. This document provides the scientific rationale, detailed synthetic protocols, and application guidelines for leveraging this precursor in advanced C-N cross-coupling reactions.
Ligand Design & Synthesis: From Precursor to Active Catalyst
The structure of 3-Bromo-2'-methoxy-biphenyl-2-ol is strategically designed. The biaryl backbone provides the necessary steric bulk to favor the formation of a monoligated, 14-electron Pd(0) species, which is highly active in the catalytic cycle. The hydroxyl group at the 2-position serves as a synthetic handle for the introduction of the phosphine group, while the substituents on both rings allow for fine-tuning of the ligand's electronic properties.
Synthesis of the Active Phosphine Ligand
The conversion of the precursor to the active ligand involves the phosphination of the hydroxyl group. A common and effective method is to first convert the phenol into an aryl triflate, a highly effective leaving group, followed by a palladium-catalyzed C-P coupling reaction.
Caption: Workflow for the synthesis of the active phosphine ligand.
Protocol 1: Synthesis of (3'-Bromo-2-methoxy-[1,1'-biphenyl]-2-yl)di-tert-butylphosphine
This protocol details the two-step synthesis of a representative bulky phosphine ligand from the precursor.
Safety Precaution: Organophosphines are often air-sensitive and toxic. All steps involving phosphines must be performed under an inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.[4][5] Palladium compounds and strong bases should be handled with appropriate personal protective equipment (PPE).[6][7]
Step 1: Synthesis of 3'-bromo-2-methoxy-[1,1'-biphenyl]-2-yl trifluoromethanesulfonate
Preparation: To a flame-dried Schlenk flask under Argon, add 3-Bromo-2'-methoxy-biphenyl-2-ol (1.0 eq).
Dissolution: Dissolve the precursor in anhydrous Dichloromethane (DCM, approx. 0.2 M).
Cooling: Cool the solution to 0 °C using an ice bath.
Base Addition: Add anhydrous pyridine (1.5 eq) dropwise.
Reagent Addition: Slowly add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise over 15 minutes. The reaction may be exothermic.
Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
Extraction: Transfer the mixture to a separatory funnel, extract with DCM (3x). Combine the organic layers.
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure triflate intermediate.
Step 2: Palladium-Catalyzed Phosphination
Preparation: To a flame-dried Schlenk flask, add the biphenyl triflate intermediate (1.0 eq), Pd₂(dba)₃ (2 mol%), and 1,1'-Bis(diphenylphosphino)ferrocene (dppf) (4 mol%).
Inert Atmosphere: Evacuate and backfill the flask with Argon three times.
Solvent & Reagents: Add anhydrous toluene, followed by di-tert-butylphosphine (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
Reaction: Heat the reaction mixture to 100 °C and stir for 12-16 hours. Monitor reaction progress by TLC or GC-MS.
Cooling & Filtration: Cool the mixture to room temperature. Dilute with degassed toluene and filter through a pad of Celite under an inert atmosphere to remove palladium black.
Purification: Concentrate the filtrate under reduced pressure. The resulting crude phosphine ligand can often be used directly or further purified by crystallization from a suitable solvent like degassed ethanol or by chromatography under inert conditions.
Application in Buchwald-Hartwig Amination
The newly synthesized biaryl monophosphine ligand is a powerful tool for facilitating C-N bond formation. Its steric bulk and electron-donating nature are key to its high catalytic activity.
The Catalytic Cycle: A Ligand-Driven Process
The ligand plays a direct and critical role in the three key stages of the Buchwald-Hartwig amination cycle:
Oxidative Addition: The electron-rich nature of the phosphine ligand increases the electron density on the Pd(0) center, facilitating the oxidative addition of the aryl halide (Ar-X), which is often the rate-determining step.[8][9]
Amine Coordination & Deprotonation: The ligand's steric bulk promotes the formation of a three-coordinate palladium intermediate, which readily coordinates the amine. A strong base then deprotonates the coordinated amine to form a palladium-amido complex.[1]
Reductive Elimination: The steric strain imposed by the bulky ligand forces the aryl and amido groups into close proximity, promoting the final C-N bond-forming reductive elimination to release the desired arylamine product and regenerate the active Pd(0) catalyst.[3][10]
Caption: The Buchwald-Hartwig amination catalytic cycle.
Protocol 2: General Procedure for C-N Cross-Coupling
This protocol provides a general starting point for the amination of an aryl bromide with a secondary amine. Optimization of base, solvent, and temperature may be required for specific substrates.[11]
Component
Recommended Choice
Loading / Eq.
Rationale & Field Notes
Aryl Halide
Aryl Bromide
1.0 eq
Aryl bromides offer a good balance of reactivity and stability. Aryl chlorides may require more active catalysts or higher temperatures.[9]
Amine
Primary or Secondary
1.2 eq
A slight excess of the amine is used to ensure complete consumption of the limiting aryl halide.
Palladium Source
Pd₂(dba)₃ or Pd(OAc)₂
1-2 mol% Pd
Pd₂(dba)₃ is a direct Pd(0) source. Pd(OAc)₂ is a stable Pd(II) precatalyst that is reduced in situ.[9][11]
Phosphine Ligand
Synthesized Ligand
2-4 mol%
The ligand:Pd ratio is typically 1:1 to 2:1. A higher ratio can sometimes stabilize the catalyst but may slow reductive elimination.
Base
Sodium tert-butoxide (NaOtBu)
1.4 eq
A strong, non-nucleophilic base is crucial for deprotonating the amine. Weaker bases (K₃PO₄, K₂CO₃) can be used for base-sensitive substrates.[10]
Solvent
Toluene or Dioxane
0.1 - 0.5 M
These are common non-polar, aprotic solvents. Toluene is often preferred for its higher boiling point.
Temperature
80 - 110 °C
-
Reaction temperature is substrate-dependent. 100 °C is a good starting point for many aryl bromides.[9][11]
Step-by-Step Procedure:
Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 eq), palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%), and the synthesized phosphine ligand (2 mol%).
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with Argon three times.
Addition of Solids: Under a positive flow of Argon, quickly add the base (NaOtBu, 1.4 eq).
Addition of Liquids: Add the solvent (e.g., Toluene), followed by the amine (1.2 eq) via syringe.
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required time (typically 4-24 hours).
Monitoring: Monitor the reaction's progress by taking small aliquots (under Argon) and analyzing by GC-MS or LC-MS.
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and quench by adding water.
Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2x).
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylamine.
Conclusion
The use of 3-Bromo-2'-methoxy-biphenyl-2-ol as a strategic precursor provides a reliable and modular route to a class of highly effective, bulky biaryl monophosphine ligands. This approach simplifies the synthesis of these otherwise sensitive compounds. The resulting ligands are powerful catalysts for the Buchwald-Hartwig amination, enabling the efficient construction of C-N bonds for a wide range of applications in drug discovery and materials science. The protocols provided herein offer a robust starting point for researchers to explore the full potential of this valuable synthetic tool.
Singleton, J. T. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Link]
Taylor & Francis Online. Designing biaryl phosphacyclic ligands: their characterization and evaluation in palladium-catalyzed Suzuki-Miyaura reactions of aryl bromides and chlorides. [Link]
Royal Society of Chemistry. Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. [Link]
ResearchGate. Modular Synthesis of Biaryl-Substituted Phosphine Ligands: Application in Microwave-Assisted Palladium-Catalyzed C–N Cross-Coupling Reactions | Request PDF. [Link]
National Center for Biotechnology Information. An improved synthesis of functionalized biphenyl-based phosphine ligands. [Link]
University of Liverpool. Synthesis of biphenyl-based phosphines by Suzuki coupling. [Link]
ResearchGate. Synthetic strategies towards phosphine ligands suitable for further.... [Link]
National Center for Biotechnology Information. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. [Link]
Thermo Fisher Scientific. SAFETY DATA SHEET. [Link]
ScienceDirect. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]
Beilstein Journals. Preparation of phosphines through C–P bond formation. [Link]
Palladium-catalyzed cross-coupling reactions using biaryl intermediates
Application Note: High-Performance Synthesis of Sterically Hindered Biaryls via Pd-Catalysis Executive Summary The biaryl scaffold is a privileged structural motif in modern drug discovery, appearing in nearly 25% of top...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Performance Synthesis of Sterically Hindered Biaryls via Pd-Catalysis
Executive Summary
The biaryl scaffold is a privileged structural motif in modern drug discovery, appearing in nearly 25% of top-grossing small molecule pharmaceuticals. However, as medicinal chemistry moves toward "molecular obesity" (higher complexity, Fsp3 character, and steric bulk), traditional Suzuki-Miyaura protocols often fail.
This guide details the application of Dialkylbiaryl Phosphine Ligands (Buchwald Ligands) and G3/G4 Palladacycle Precatalysts . Unlike traditional Pd(PPh₃)₄ systems, these advanced architectures utilize a specific "biaryl intermediate" mechanism within the ligand sphere to facilitate the coupling of highly hindered (tetra-ortho-substituted) and electron-deficient heteroaryl substrates.
Mechanistic Foundation: The "Biaryl Effect"
To optimize these reactions, one must understand why these ligands work. The dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are not merely spectators; they actively modulate the palladium center through a unique secondary interaction.
The Role of the Biaryl Ligand
Monoligated Active Species (L-Pd(0)): The steric bulk of the biaryl backbone promotes the formation of a highly active 1:1 L:Pd species, rather than the less active L₂Pd species common with simple phosphines.
Pd–Arene Interaction: The ipso-carbon and the
-system of the ligand's lower biaryl ring interact with the unsaturated Pd(0) center. This hemilabile interaction stabilizes the catalyst against aggregation (Pd-black formation) while remaining flexible enough to open up for the oxidative addition of bulky substrates.
Accelerated Reductive Elimination: In the critical step for hindered biaryl synthesis, the ligand's bulk forces the two coupling partners (aryl groups) together, lowering the activation energy for C–C bond formation.
Precatalyst Activation (G3/G4)
We recommend using G4 Precatalysts (e.g., XPhos Pd G4) over in situ mixing of Pd(OAc)₂ and ligand. G4 precatalysts provide a precise 1:1 L:Pd ratio and activate rapidly at room temperature via base-mediated deprotonation, releasing the active L-Pd(0) species and an inert biaryl/carbazole byproduct.
Caption: Activation of G4 precatalyst releases the active monoligated Pd(0) species, entering the cycle of Oxidative Addition (OA), Transmetallation (TM), and Reductive Elimination (RE).[1]
Ligand Selection Guide
Not all biaryl ligands are interchangeable. Use this selection matrix to choose the correct architecture for your specific "biaryl intermediate."
If the standard protocol fails, use this logic tree to diagnose the failure mode.
Visual 2: Troubleshooting Logic Flow
Caption: Decision matrix for troubleshooting failed cross-coupling reactions based on crude LCMS data.
Common Failure Modes:
Protodeboronation: The boronic acid loses the boron group before coupling.
Fix: Use a Boronic Ester (Pinacol ester) or reduce water content. Switch base to anhydrous K₂CO₃ or Cs₂CO₃ in Dioxane.
Stalled Oxidative Addition: The aryl chloride is too unreactive.
Fix: Switch from SPhos to XPhos or BrettPhos . Increase temperature to 100°C.
Pd-Black Formation: Catalyst decomposition.
Fix: The reaction is "starved" of ligand. Ensure G4 precatalyst is used (guarantees 1:1 ratio). Do not use Pd(PPh₃)₄.
References
Buchwald, S. L., et al. "Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands."[7][8] Accounts of Chemical Research, 2008.[7]
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.
Lipshutz, B. H., et al. "Room-Temperature Suzuki-Miyaura Couplings in Water Facilitated by Nonionic Amphiphiles."[9] Organic Letters, 2008.[9]
Navarro, O., et al. "A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides." Journal of the American Chemical Society, 2003.[10]
Sigma-Aldrich (Merck). "G3 and G4 Buchwald Precatalysts User Guide."
Application Note: Lithium-Halogen Exchange Protocols for 3-Bromo-biphenyl Derivatives
Executive Summary The functionalization of the biphenyl scaffold is a cornerstone in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and non-steroidal anti-inflammatory drugs (NSAIDs).[1] This Ap...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The functionalization of the biphenyl scaffold is a cornerstone in the synthesis of liquid crystals, organic light-emitting diodes (OLEDs), and non-steroidal anti-inflammatory drugs (NSAIDs).[1] This Application Note details the generation of 3-biphenyllithium via lithium-halogen (Li-Hal) exchange.[1] While 3-bromo-biphenyl is a robust substrate, its metalation is prone to specific failure modes: Wurtz-type coupling with the alkyl halide byproduct and solvent decomposition.
This guide presents two validated workflows:
Protocol A (Cryogenic Batch): The industry-standard method using n-butyllithium (n-BuLi) at -78°C, optimized for high regioselectivity and bench-scale synthesis.[1]
Protocol B (Continuous Flow/Flash Chemistry): A scalable, high-temperature (-40°C to 0°C) approach leveraging residence time control to bypass cryogenic limitations.[1]
Scientific Foundation & Mechanistic Insight
The Equilibrium Challenge
Unlike deprotonation (Li-H exchange), Li-Hal exchange is a reversible equilibrium driven by the stability of the resulting carbanion.[1] The reaction proceeds because the
hybridized aryl anion (3-biphenyllithium) is thermodynamically more stable than the hybridized alkyl anion (n-butyl anion).
Critical Process Parameter (CPP): The equilibrium constant (
) is generally for aryl bromides.[1] However, the presence of the byproduct n-butyl bromide (n-BuBr) introduces a competing electrophile.[1] If the temperature is too high, the generated Ar-Li will attack n-BuBr (Wurtz coupling), forming the alkylated impurity 3-butylbiphenyl.[1]
Solvent Effects: THF vs. Ether
THF: Promotes the formation of monomeric or dimeric organolithium species, significantly increasing the rate of exchange.[1] However, THF is susceptible to attack by organolithiums above -40°C (via
-deprotonation and fragmentation to ethylene and enolate).[1]
Diethyl Ether: Aggregates organolithiums (tetramers/hexamers), slowing reactivity but offering higher stability at elevated temperatures.[1]
Recommendation: Use THF for 3-bromo-biphenyl to ensure rapid exchange at -78°C, ensuring the reaction completes before competing pathways interfere.
Mechanistic Pathway Diagram
The following diagram illustrates the competing pathways managed by these protocols.
Figure 1: Mechanistic pathway showing the competition between the desired electrophilic trapping and the parasitic Wurtz coupling (red arrow).[1]
Protocol A: Standard Cryogenic Batch (Bench Scale)
Objective: Synthesis of 3-phenylbenzaldehyde (Model Reaction).
Scale: 10 mmol.
Objective: High-throughput generation of 3-biphenyllithium at elevated temperatures.
Rationale: In a flow reactor, the residence time (
) can be set to be shorter than the rate of the Wurtz coupling side reaction (), allowing the use of higher temperatures (e.g., -40°C or 0°C) which reduces cooling costs and viscosity issues.[1]
Flow Reactor Setup Diagram
Figure 2: Schematic of the continuous flow setup. Critical control point is Reactor Coil 1 residence time.
Process Parameters
Concentration: 0.1 M (Substrate), 0.12 M (n-BuLi).[1]
Flow Rates: Calculated to achieve
= 0.5 to 2.0 seconds in Reactor 1.
Temperature: -40°C (Standard Chiller) or 0°C (Ice bath, if
Residence Time: Adjust flow rate so the mixture spends ~1 second in Coil 1. This is sufficient for exchange but too fast for Wurtz coupling.
Trapping: The output of Coil 1 immediately enters Mixer 2, meeting Stream C (Electrophile).[1]
Collection: The effluent is collected in a flask containing vigorous stirring aqueous
.
Advantages Over Batch[4]
Safety: Minimal inventory of pyrophoric high-energy intermediates.
Selectivity: "Flash" processing outruns the side reactions.
Scalability: Linear scale-up by running the system longer, not by increasing vessel size.
Troubleshooting & Quality Control
Issue
Probable Cause
Corrective Action
Low Yield / Recovered SM
Wet solvent or atmosphere.
Re-distill THF over Na/Benzophenone or use molecular sieves. Check inert lines.
High Alkylated Impurity
Temperature too high or addition too fast.
Batch: Lower temp to -78°C; slow down addition. Flow: Decrease residence time.
Protonated Product (Biphenyl)
Moisture during reaction or acidic impurities.[1][3]
Ensure substrate is dry. Check for acidic protons on the substrate (not applicable for naked 3-bromo-biphenyl).
Incomplete Trapping
Electrophile added too slowly or is wet.
Dry electrophile (distill DMF).[1] Ensure rapid mixing during quench.
References
Mechanistic Foundation: Bailey, W. F.; Patricia, J. J.[1][4] "The Mechanism of the Lithium-Halogen Interchange Reaction: A Review of the Literature." J. Organomet.[1][4][5] Chem.1988 , 352, 1–46.[1] Link[1]
Flash Chemistry (Flow): Yoshida, J.-i.; Nagaki, A.; Yamada, T. "Flash Chemistry: Fast Chemical Synthesis by Using Microreactors."[1] Chem. Eur. J.2008 , 14, 7450–7459.[1] Link[1]
Flow Lithiation Protocol: Nagaki, A.; Tomida, Y.; Usutani, H.; Yoshida, J. "Integrated Flow Microreactor Synthesis of Biphenyl Derivatives."[1] Chem. Asian J.2012 , 7, 1629–1638.[1] Link[1]
Batch Protocol Standard: "Preparation of 4-Phenylbenzaldehyde" (Analogous Protocol). Org.[6][7] Synth.2016 , 93, 100-113.[1] Link
Side Reactions: Wittig, G.; Pockels, U.; Dröge, H. "Über die Austauschbarkeit von aromatisch gebundenem Wasserstoff gegen Lithium mittels Phenyl-lithiums."[1] Ber. Dtsch. Chem. Ges.[5]1938 , 71, 1903.[1] Link[1]
Introduction: The Indispensable Role of Biaryl Monophosphine Ligands in Modern Catalysis
An In-Depth Guide to the Synthesis, Purification, and Characterization of Biaryl Monophosphine Ligands In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions represent a cornerstone fo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Guide to the Synthesis, Purification, and Characterization of Biaryl Monophosphine Ligands
In the landscape of modern organic synthesis, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of complex molecules, from pharmaceuticals to advanced materials.[1] The success and versatility of these transformations are inextricably linked to the design and application of ancillary ligands that modulate the steric and electronic properties of the metal center.[1] Among the vast arsenal of available ligands, biaryl monophosphines have emerged as a privileged class, renowned for their robustness, synthetic accessibility, and exceptional performance in a wide array of catalytic processes.[2][3]
Developed and popularized by research groups like that of Stephen L. Buchwald, these ligands are characterized by a biaryl backbone with a phosphino group, typically bearing bulky alkyl substituents (e.g., dicyclohexyl or di-tert-butyl), at the ortho position of one aryl ring.[3][4] This structural motif creates a sterically hindered yet electron-rich environment around the palladium center. The steric bulk promotes the formation of highly reactive, monoligated L-Pd(0) species, which are crucial for initiating the catalytic cycle, while also facilitating the final, product-releasing reductive elimination step.[1] The electron-donating nature of the dialkylphosphino group enhances the rate of the initial oxidative addition of the aryl halide to the palladium(0) center.[5]
Unlike many traditional phosphines, which are notoriously sensitive to air, many modern biaryl monophosphine ligands are crystalline, bench-stable solids, a feature that greatly enhances their practical utility in a laboratory setting.[6] Their successful application has expanded the scope of cross-coupling to include challenging substrates like aryl chlorides and has enabled reactions to proceed under milder conditions with lower catalyst loadings.[3][5]
This guide provides a comprehensive overview of the principal synthetic strategies for preparing biaryl monophosphine ligands. It offers detailed protocols, explains the causality behind experimental choices, and outlines robust methods for their purification and characterization, equipping researchers, scientists, and drug development professionals with the knowledge to effectively synthesize and utilize these powerful catalytic tools.
Part 1: Core Synthetic Strategies for the Biaryl Backbone
The construction of the biaryl scaffold is the foundational step in synthesizing these ligands. The choice of method is often dictated by the availability of starting materials and the desired substitution pattern on the biaryl core. The two most powerful and widely adopted methods are the Suzuki-Miyaura and Negishi cross-coupling reactions.
Suzuki-Miyaura Coupling: A Versatile Route to the Biaryl Core
The Suzuki-Miyaura coupling is a robust and highly versatile method for forming C(sp²)–C(sp²) bonds, making it an ideal choice for constructing the biaryl framework.[5] The reaction typically involves the palladium-catalyzed coupling of an aryl boronic acid or ester with an aryl halide or triflate.[7] For ligand synthesis, a common strategy is to couple an appropriately substituted arylboronic acid with an ortho-haloaryl precursor that already contains, or can be readily converted to, the phosphine moiety.
The catalytic cycle, as illustrated below, begins with the oxidative addition of the aryl halide to a Pd(0) complex. This is followed by transmetalation, where the organic group from the boron reagent is transferred to the palladium(II) center, a step that is facilitated by a base. The cycle concludes with reductive elimination, which forms the desired biaryl C-C bond and regenerates the active Pd(0) catalyst.[5] The choice of a bulky, electron-rich phosphine ligand for the Suzuki reaction itself is critical, as it accelerates both the oxidative addition and reductive elimination steps.[5][8]
Scalable Synthesis of Functionalized Biphenyl-2-ols: Application Notes and Protocols for Drug Development
Introduction: The Privileged Biphenyl-2-ol Scaffold The functionalized biphenyl-2-ol motif is a cornerstone in modern medicinal chemistry and materials science. Its unique structural features, including axial chirality i...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Privileged Biphenyl-2-ol Scaffold
The functionalized biphenyl-2-ol motif is a cornerstone in modern medicinal chemistry and materials science. Its unique structural features, including axial chirality in ortho-substituted derivatives and its role as a versatile pharmacophore, have cemented its importance in a wide array of applications. From the anti-inflammatory properties of certain non-steroidal anti-inflammatory drugs (NSAIDs) to the neuromodulatory effects of cannabinoids like Cannabidiol (CBD), the biphenyl-2-ol core is a privileged scaffold in drug discovery.[1][2] Furthermore, these structures are pivotal as ligands in asymmetric catalysis and as building blocks for advanced polymers and liquid crystals.[1][3]
The transition from laboratory-scale synthesis to industrial production presents significant challenges. A scalable synthetic route must be not only high-yielding but also cost-effective, safe, and environmentally sustainable. This guide provides an in-depth analysis of scalable synthetic strategies for accessing functionalized biphenyl-2-ols, with a focus on practical application, mechanistic understanding, and robust, reproducible protocols for researchers in drug development and process chemistry.
Strategic Overview: Pathways to the Biphenyl-2-ol Core
The construction of the biaryl C-C bond is the critical transformation in any synthesis of biphenyl-2-ols. Historically, methods like the Ullmann coupling were employed, but often required harsh conditions and offered limited functional group tolerance.[3] Modern synthetic chemistry provides a toolkit of more versatile and scalable methods, which can be broadly categorized into three main strategies:
Transition-Metal-Catalyzed Cross-Coupling Reactions: This is arguably the most established and versatile approach. The Suzuki-Miyaura coupling, in particular, has become a workhorse for biaryl synthesis due to its mild conditions, excellent functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[3][4]
Direct C-H Activation/Arylation: An increasingly important strategy that offers high atom economy by avoiding the pre-functionalization of one of the aromatic partners. Palladium-catalyzed ortho-arylation of phenols is a powerful method for the direct synthesis of biphenyl-2-ols.[5][6]
Aryne-Mediated Synthesis: This transition-metal-free approach offers a unique pathway to highly functionalized and often sterically hindered biaryls. The generation of a highly reactive benzyne intermediate followed by trapping with a suitable nucleophile can provide access to complex biphenyl-2-ols.[7][8]
The choice of strategy depends on several factors including the desired substitution pattern, functional group compatibility, cost of starting materials and catalysts, and the desired scale of production.
Comparative Analysis of Key Synthetic Routes
A critical aspect of process development is the selection of the most efficient and scalable synthetic route. The following table provides a comparative overview of the three main strategies discussed.
Metric
Suzuki-Miyaura Coupling
Direct C-H Arylation
Aryne-Mediated Synthesis
Generality & Scope
Excellent. A vast library of boronic acids and aryl halides are commercially available.[3]
Good to Excellent. Scope is expanding rapidly. Often directed by the phenol hydroxyl group for ortho-selectivity.[5][6]
Good. Particularly useful for sterically hindered or uniquely substituted patterns.[8]
Scalability
Well-established for multi-kilogram and ton-scale production.[9]
Demonstrated on gram-scale.[5] Potential for larger scale is high, but less established than Suzuki.
Generally used on a smaller scale, though scalable methods are emerging.[10]
Variable, can be high for specific substrates (50-85%).[8]
Atom Economy
Moderate. Stoichiometric boron-containing byproducts are generated.
High. Avoids pre-functionalization of one aryl partner.
Moderate. Stoichiometric byproducts from the aryne precursor.
Green Chemistry
Can be performed in greener solvents like water or GVL.[11][12] Boron byproducts are generally non-toxic.
High atom economy is a key green advantage. Use of inexpensive oxidants is possible.[6]
Transition-metal-free aspect is a significant green advantage.[8]
Cost
Cost of palladium catalysts, specialized ligands, and some boronic acids can be high.
Palladium catalysts are still often required. Cost of directing groups or specialized oxidants can be a factor.
Aryne precursors can be complex and costly to synthesize.
Method 1: Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[4] Its scalability and reliability have made it a cornerstone of industrial biaryl synthesis.
Causality Behind Experimental Choices
Catalyst System: The choice of palladium source and ligand is critical. For scalable syntheses, pre-formed, air-stable palladium precatalysts (e.g., XPhos-Pd-G3) are often preferred for their reliability and ease of handling.[13] The ligand's role is to stabilize the palladium center, facilitate oxidative addition and reductive elimination, and prevent catalyst decomposition. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) are highly effective for coupling sterically hindered or electron-poor substrates.[14][15]
Base: The base plays a crucial role in the transmetalation step, activating the boronic acid.[16][17] Inorganic bases like potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used. The choice of base can influence reaction rate and selectivity, and must be compatible with the functional groups present on the substrates.[16]
Solvent: A solvent system that can dissolve both the organic substrates and the inorganic base is required. Biphasic systems like toluene/water or 1,4-dioxane/water are common.[18] The use of greener solvents such as 2-MeTHF or γ-valerolactone (GVL) is becoming more prevalent.[11]
Workflow and Mechanism
The catalytic cycle of the Suzuki-Miyaura coupling is a well-understood process involving oxidative addition, transmetalation, and reductive elimination.
Catalytic cycle of the Suzuki-Miyaura coupling.
Protocol: Gram-Scale Synthesis of a Functionalized Biphenyl-2-ol
This protocol describes the synthesis of a generic functionalized biphenyl-2-ol via Suzuki-Miyaura coupling.
Materials:
2-Bromo-4-fluorophenol (1.0 eq)
3-Methoxyphenylboronic acid (1.2 eq)
SPhos-Pd-G2 catalyst (1.0 mol%)
Potassium phosphate (K₃PO₄) (2.5 eq)
1,4-Dioxane (Anhydrous)
Water (Degassed)
Procedure:
Reaction Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-bromo-4-fluorophenol (e.g., 10.0 g, 52.4 mmol), 3-methoxyphenylboronic acid (9.55 g, 62.8 mmol), and potassium phosphate (27.8 g, 131 mmol).
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times.
Catalyst Addition: Under a positive flow of nitrogen, add the SPhos-Pd-G2 catalyst (0.38 g, 0.52 mmol).
Solvent Addition: Add anhydrous 1,4-dioxane (200 mL) and degassed water (50 mL) via cannula or syringe.
Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
Workup:
Cool the reaction mixture to room temperature.
Dilute with ethyl acetate (250 mL) and water (150 mL).
Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 100 mL).
Combine the organic layers and wash with brine (150 mL).
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure 4-fluoro-3'-methoxy-[1,1'-biphenyl]-2-ol.
Safety: Palladium catalysts and phosphine ligands should be handled in a well-ventilated fume hood. Organic solvents are flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Method 2: Palladium-Catalyzed Direct C-H Arylation
Direct C-H arylation of phenols is a powerful, atom-economical strategy that bypasses the need for pre-functionalized organometallic reagents. The inherent directing ability of the phenol's hydroxyl group often provides excellent ortho-selectivity.
Causality Behind Experimental Choices
Directing Group: The hydroxyl group of the phenol acts as an endogenous directing group, coordinating to the palladium catalyst and positioning it for C-H activation at the ortho position.[19] In some cases, the phenol is converted to a carbamate to enhance its directing ability and stability.[6]
Catalyst and Ligand: Palladium(II) acetate (Pd(OAc)₂) is a common catalyst precursor. The choice of ligand is crucial for reactivity and selectivity. Mono-N-protected amino acids or specialized pyridine-based ligands can promote the C-H activation step and stabilize the palladium intermediates.[14][20]
Oxidant: An oxidant is often required to regenerate the active Pd(II) catalyst. Options range from silver salts (e.g., Ag₂CO₃) to cheaper, more environmentally friendly options like sodium persulfate (Na₂S₂O₈) or even air (O₂).[6]
Additive: Acidic additives like trifluoroacetic acid (TFA) can be critical for facilitating the cyclopalladation step.[6]
Workflow and Mechanism
The mechanism typically involves a concerted metalation-deprotonation (CMD) pathway for the C-H activation step, followed by oxidative addition of the aryl halide and reductive elimination.
Proposed catalytic cycle for ortho-C-H arylation of phenols.
Protocol: Gram-Scale ortho-Arylation of a Phenol Carbamate
This protocol is adapted from literature procedures for the ortho-arylation of O-phenylcarbamates.[6]
Materials:
O-Phenyl N,N-dimethylcarbamate (1.0 eq)
4-Iodobenzonitrile (1.5 eq)
Palladium(II) acetate (Pd(OAc)₂) (10 mol%)
Trifluoroacetic acid (TFA) (5.0 eq)
Sodium persulfate (Na₂S₂O₈) (3.0 eq)
Dichloromethane (DCM), anhydrous
Procedure:
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add O-phenyl N,N-dimethylcarbamate (e.g., 5.0 g, 30.3 mmol), 4-iodobenzonitrile (10.4 g, 45.4 mmol), and sodium persulfate (21.6 g, 90.9 mmol).
Solvent and Reagent Addition: Add anhydrous dichloromethane (150 mL). Then, carefully add palladium(II) acetate (0.68 g, 3.03 mmol) followed by the slow addition of trifluoroacetic acid (11.3 mL, 151.5 mmol) via syringe.
Reaction: Heat the reaction mixture to 70 °C and stir vigorously. Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
Workup:
Cool the reaction to room temperature and quench by carefully adding saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.
Separate the layers and extract the aqueous phase with dichloromethane (3 x 100 mL).
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to obtain the ortho-arylated carbamate.
Deprotection (if required): The carbamate can be readily cleaved under basic conditions (e.g., refluxing with KOH in methanol/water) to yield the free biphenyl-2-ol.
Safety: Trifluoroacetic acid is highly corrosive and should be handled with extreme care in a fume hood. Sodium persulfate is a strong oxidizing agent. Avoid contact with combustible materials.
Method 3: Aryne-Mediated Synthesis
The use of aryne intermediates provides a powerful, often transition-metal-free, route to biaryl phenols.[8] The reaction proceeds by generating a highly reactive aryne, which is then trapped by a suitable nucleophile. This method is particularly adept at forming sterically congested biaryl bonds.
Causality Behind Experimental Choices
Aryne Precursor: The choice of aryne precursor is key. The Kobayashi precursor, 2-(trimethylsilyl)aryl triflate, is widely used as it generates benzyne under mild conditions upon treatment with a fluoride source.[8]
Aryne Generation: Cesium fluoride (CsF) or potassium fluoride (KF) in the presence of a crown ether (e.g., 18-crown-6) are common reagents for generating arynes from silylaryl triflates.[8]
Nucleophile/Trapping Agent: For the synthesis of biphenyl-2-ols, the aryne can be trapped with a phenoxide anion, generated in situ from a phenol and a base. Alternatively, a cascade reaction can be designed where an initial nucleophilic addition triggers a rearrangement to form the biphenyl-2-ol structure.[5]
Workflow and Mechanism
The general workflow involves the generation of the aryne, followed by nucleophilic attack and subsequent protonation or rearrangement.
General workflow for aryne-mediated synthesis of biphenyl-2-ols.
Protocol: Synthesis of a Hindered Biphenyl-2-ol via Aryne Cascade
This protocol is a conceptual adaptation based on cascade reactions involving arynes.[5]
Materials:
Functionalized Kobayashi aryne precursor (1.0 eq)
Secondary amine (e.g., Diisopropylamine) (1.2 eq)
Potassium fluoride (KF) (2.0 eq)
18-Crown-6 (2.0 eq)
Tetrahydrofuran (THF), anhydrous
Procedure:
Reaction Setup: In a glovebox, add the aryne precursor (e.g., 1.0 mmol), potassium fluoride (2.0 mmol), and 18-crown-6 (2.0 mmol) to an oven-dried vial with a stir bar.
Solvent and Reagent Addition: Add anhydrous THF (10 mL) followed by the secondary amine (1.2 mmol).
Reaction: Seal the vial and stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C). Monitor the reaction by LC-MS. The reaction progress can vary significantly based on the substrate.
Workup:
Upon completion, cool the reaction and quench with saturated aqueous ammonium chloride (NH₄Cl).
Extract the mixture with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purification: Purify the crude product by flash column chromatography to isolate the functionalized biphenyl-2-ol.
Safety: Crown ethers are toxic and should be handled with care. Anhydrous solvents and reagents are sensitive to moisture and air. Perform the reaction under an inert atmosphere.
Case Study: Scalable Synthesis of Cannabidiol (CBD)
The synthesis of Cannabidiol (CBD), a prominent non-psychotropic cannabinoid, serves as an excellent real-world example of scalable biphenyl-2-ol synthesis. The core of CBD is a functionalized resorcinol (a 1,3-dihydroxybenzene), which is a type of biphenyl-2-ol derivative.
One of the most common and scalable approaches is the Lewis acid-catalyzed Friedel-Crafts alkylation of olivetol (5-pentylresorcinol) with a suitable terpene derivative, such as p-mentha-2,8-dien-1-ol.[21][22]
This reaction, while conceptually straightforward, presents scalability challenges related to regioselectivity, with the formation of an "abnormal CBD" isomer and dialkylated products.[11] Process optimization often involves:
Protecting Groups: Temporarily blocking one of the reactive sites on olivetol to improve regioselectivity.
Lewis Acid Choice: Using milder Lewis acids (e.g., BF₃·OEt₂) and carefully controlling stoichiometry and temperature to minimize side reactions and degradation.[21]
Solvent Selection: Employing non-coordinating solvents like dichloromethane at low temperatures.[21]
Purification: Developing robust crystallization methods to isolate the desired (-)-CBD isomer in high purity on a large scale.
The successful industrial synthesis of CBD on a multi-ton scale highlights how fundamental principles of reaction optimization, process control, and purification are applied to the scalable production of complex functionalized biphenyl-2-ols.[11][13]
Conclusion and Future Outlook
The synthesis of functionalized biphenyl-2-ols has evolved significantly, moving from classical, often harsh methods to highly efficient and selective catalytic protocols. For large-scale synthesis, the Suzuki-Miyaura coupling remains the most proven and versatile strategy, backed by decades of process development. However, direct C-H arylation presents a compelling, more atom-economical alternative that is rapidly gaining traction and will likely see increased industrial application. Aryne-mediated synthesis , while currently more of a niche method, offers unique advantages for accessing complex and sterically demanding structures that are difficult to synthesize by other means.
Future developments will likely focus on enhancing the sustainability of these processes. This includes the development of catalysts based on earth-abundant metals, the use of greener solvents and renewable starting materials, and the application of enabling technologies like continuous flow chemistry to improve safety, efficiency, and scalability.[11][23] For researchers and drug development professionals, a thorough understanding of the mechanisms, advantages, and practical limitations of each synthetic route is paramount to selecting and developing a robust and scalable process for bringing new biphenyl-2-ol-containing molecules from the lab to the market.
References
Hoyt, S. B., et al. (2024). Cascade Aryne Aminoarylation for Biaryl Phenol Synthesis. Organic Letters. [Link][5][8][24]
Duan, S., et al. (2016). Synthesis of 2,2′-biphenols through direct C(sp2)–H hydroxylation of [1,1′-biphenyl]-2-ols. Chemical Communications, 52(73), 10529-10532. [Link][19]
Valentini, F., et al. (2024). Microwave assisted batch and continuous flow Suzuki–Miyaura reactions in GVL using a Pd/PiNe biowaste-derived heterogeneous catalyst. Green Chemistry, 26(10), 4871-4879. [Link][11]
Daugulis, O., et al. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. The Journal of Organic Chemistry, 78(10), 4596-4607. [Link][20]
Chen, C.-Y., et al. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. The Journal of Organic Chemistry, 78(10), 4596-4607. [Link][14]
RSC Publishing. (2024). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. [Link][12]
Shinde, S. D., et al. (2013). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Arabian Journal of Chemistry, 10, S1691-S1713. [Link][25]
Al-Masum, M. A., & El-Sayed, R. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(28), 19183-19225. [Link][3][19][26]
Takeda Pharmaceuticals. (n.d.). Behind the Failures of Suzuki–Miyaura Coupling Scale-Up: A Real-World Case Study. [Link][9]
Zhao, X., et al. (2010). Palladium-catalyzed ortho-arylation of O-phenylcarbamates with simple arenes and sodium persulfate. Journal of the American Chemical Society, 132(16), 5837-5844. [Link][6]
Kumar, M., et al. (2025). Synthesis of highly functionalized 2-(substituted biphenyl) benzimidzoles via Suzuki-Miyaura cross coupling reaction. ResearchGate. [Link][16]
Arora, P. S. (n.d.). PdII‐catalyzed ortho‐C−H oxidation of phenols. ResearchGate. [Link][28]
Part 1: The Mechanic’s Logic (Mechanism & Failure Points)
Welcome to the Steric Challenge Response Center . You are accessing this guide because standard Suzuki-Miyaura conditions ( , ) have failed to couple your ortho-substituted substrates.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Steric Challenge Response Center .
You are accessing this guide because standard Suzuki-Miyaura conditions (
, ) have failed to couple your ortho-substituted substrates. In sterically hindered systems, the catalytic cycle does not fail at the "start" (oxidative addition); it usually fails at the "end" (transmetalation or reductive elimination), or the boron species decomposes before it can react.
This guide treats your reaction as a failing mechanical system, diagnosing the specific point of failure and prescribing the precise engineering fix.
To fix the yield, you must understand why it is failing. In hindered couplings (e.g., 2,6-disubstituted halides + 2-substituted boronic acids), the bottleneck shifts.
The Bottleneck: Unlike simple couplings, Reductive Elimination is often the rate-determining step. The palladium center must squeeze two bulky aryl groups together to form the C-C bond.
The Paradox: You need a ligand bulky enough to enforce a mono-ligated Pd species (
) to create space for the incoming nucleophile, but electron-rich enough to prevent the catalyst from decomposing.
The Enemy:Protodeboronation .[1] Steric bulk slows down the cross-coupling (
), allowing the base-catalyzed hydrolysis of the C-B bond () to outcompete product formation.
Part 2: Hardware Selection (Catalyst & Ligand)[2]
Do not use simple phosphines (
, dppf). You require Dialkylbiaryl Phosphines (Buchwald) or N-Heterocyclic Carbenes (NHC) .
Anthracene wing creates a specific pocket that facilitates the coupling of extremely hindered gears.
Decision Matrix: Selecting Your Engine
Caption: Logic flow for selecting the correct precatalyst based on total ortho-substitution count.
Part 3: Troubleshooting & Diagnostics (Q&A)
Issue 1: "I see mostly deboronated arene (Ar-H) and starting halide."
Diagnosis: Protodeboronation is faster than Transmetalation (
).
The Fix:
Switch Boron Source: Boronic acids are prone to base-catalyzed hydrolysis. Switch to MIDA Boronates (slow release) or Potassium Trifluoroborates (
).
The "Slow-Drip" Protocol: Do not add the boronic acid all at once. Add it dropwise as a solution over 1-2 hours. This keeps the concentration of the vulnerable boronate species low relative to the catalyst.
Increase Catalyst Loading: It is cheaper to use 5 mol% catalyst than to waste months on failed batches. High loading increases the rate of coupling (
) to outrun the decomposition.
Issue 2: "The reaction stalls at 50% conversion."
Diagnosis: Catalyst death (Pd black formation) or product inhibition.
The Fix:
Use Precatalysts: Never use
+ Ligand for hindered substrates if possible. Use G3 or G4 precatalysts (e.g., XPhos Pd G3).[5] These ensure a strict 1:1 Pd:Ligand ratio and activate efficiently even in hindered environments.
Solvent Switch: If using Toluene/Water, switch to Dioxane/Water or n-Butanol . Higher temperatures (
) are often required to overcome the activation energy of the reductive elimination step.
Issue 3: "I am trying to couple a 2,6-disubstituted chloride with a 2,6-disubstituted boronic acid (Tetra-ortho), and nothing works."
Diagnosis: You have hit the "Steric Ceiling" of standard Buchwald ligands.
The Fix: You must use the Pd-PEPPSI-IPent system. The "flexible bulk" of the isopentyl chain allows the catalyst to accommodate the massive steric clash that rigid phosphines cannot.
Part 4: Validated Experimental Protocols
Protocol A: The "Gold Standard" (Tri-Ortho Capable)
Best for: 2,6-disubstituted halide + 2-substituted boronic acid.
Solvent:1,4-Dioxane (anhydrous-grade, but reaction is not strictly anhydrous).
Execution: Heat to 80–100°C .
Critical: If protodeboronation is observed, switch the base to
and run strictly anhydrously (though this slows transmetalation, it stops hydrolysis).
Part 5: Visualizing the Steric Bottleneck
Caption: The Catalytic Cycle. Note that in hindered systems, slow Transmetalation/Reductive Elimination opens the door for side reactions.
References
Altman, R. A., & Buchwald, S. L. (2007). "Pd-Catalyzed Suzuki-Miyaura Reactions of Aryl Halides Using Bulky Biarylphosphine Ligands." Nature Protocols.
Organ, M. G., et al. (2009).[6] "Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst." Angewandte Chemie International Edition.
Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research.
Cox, P. A., et al. (2017). "Protodeboronation of Heteroaryl Boronic Acids: Mechanism, Speciation, and Scale-Up." Journal of the American Chemical Society.[7]
Tang, W., et al. (2010). "AntPhos: A Novel Phosphorus Ligand for the Synthesis of Sterically Hindered Biaryls."[4] Organic Letters.
Controlling axial chirality during biphenyl scaffold formation
Topic: Controlling Axial Chirality in Biphenyl Scaffold Formation Status: Active | Tier: Level 3 (Advanced Methodology) Diagnostic Triage: Is Your Chirality "Leaking"? Before optimizing a catalyst, you must verify the th...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Controlling Axial Chirality in Biphenyl Scaffold Formation
Status: Active | Tier: Level 3 (Advanced Methodology)
Diagnostic Triage: Is Your Chirality "Leaking"?
Before optimizing a catalyst, you must verify the thermodynamic stability of your target scaffold. A common failure mode in biphenyl synthesis is not the failure of the asymmetric reaction, but the rapid racemization of the product post-synthesis.
The "Class" System of Atropisomeric Stability
Use this framework to determine if your target is viable at room temperature.
Stability Class
Rotational Barrier ()
Half-Life () at 25°C
Actionable Advice
Class 1 (Labile)
kcal/mol
Seconds to Minutes
Stop. The molecule cannot exist as a single enantiomer at RT. Modify ortho-substituents to increase steric bulk.
Class 2 (Semi-Stable)
kcal/mol
Hours to Days
Caution. Racemization occurs during slow workups or heating. Store at -20°C. Perform reactions at low temp (°C).
Class 3 (Stable)
kcal/mol
Years
Proceed. The axis is structurally locked. Focus on catalyst enantioselectivity.
Troubleshooting Workflow: Stability vs. Selectivity
Caption: Diagnostic logic to distinguish between thermodynamic instability (racemization) and kinetic failure (catalyst selectivity).
Method-Specific Troubleshooting
A. Atroposelective Suzuki-Miyaura Coupling
The Issue: Standard chiral phosphines (e.g., BINAP) often fail to induce high ee in sterically demanding biphenyl couplings because the reaction temperature required for conversion (
°C) often exceeds the racemization threshold of the intermediate.
Advanced Solution: The "sSPhos" & Non-Covalent Interaction Strategy
Recent breakthroughs utilize sulfonated ligands (like sSPhos ) that direct chirality not just through steric blocking, but through secondary hydrogen-bonding interactions between the ligand and the substrate (specifically for 2,2'-biphenols).[1]
Q: My conversion is good (>90%), but my ee is stuck at 10-20%.
Root Cause: Background reaction. The achiral, uncatalyzed coupling is competing with your chiral pathway.
Fix:
Lower Temperature: Switch to highly active pre-catalysts (e.g., Pd(OAc)2 + sSPhos) that function at 40°C.
Base Control: Avoid Cs2CO3 in DMF (promotes background coupling). Switch to K3PO4 in Toluene/Water (biphasic). The biphasic system suppresses the background reaction by keeping the inorganic base separated from the organic reactants until the interface event [1].
Q: I am seeing significant protodeboronation (starting material loss).
Root Cause: The ortho-substituents destabilize the C-B bond, making it prone to hydrolysis.
Fix: Switch from Boronic Acids to Potassium Trifluoroborates (
) or MIDA boronates . These release the active boron species slowly, maintaining a low concentration that favors transmetallation over hydrolysis.
B. Organocatalytic Dynamic Kinetic Resolution (DKR)
The Issue: You are trying to synthesize a biphenyl via a "Bringmann-style" lactone opening, but the yield is limited to 50% (Kinetic Resolution) rather than 100% (Dynamic Kinetic Resolution).
Advanced Solution: Transient Bridge Formation
For high ee and yield, the substrate must rapidly racemize before the stereodetermining step.
Q: The reaction stops at 50% conversion.
Root Cause: The rotational barrier of your racemic starting material is too high. The "wrong" enantiomer cannot rotate to the "correct" form to react.
Fix: Introduce a Transient Bridge . Use a catalyst (like a Chiral Phosphoric Acid or NHC) that reversibly forms a 7-membered hemiacetal intermediate. This intermediate lowers the rotational barrier, allowing rapid racemization (DKR) before the final bond-forming or ring-opening step locks the chirality [2].
Understanding how the ligand enforces axial chirality is critical for troubleshooting. In the sSPhos system, the sulfonate group plays a dual role: water solubility and H-bond direction.
Caption: The "H-Bonding Lock" mechanism in sSPhos-mediated coupling. The ligand interacts with the substrate hydroxyl to enforce a specific atropisomer during transmetallation.
Validated Protocol: Atroposelective Synthesis of 2,2'-Biphenols
Context: This protocol uses the sSPhos ligand system, which is superior for synthesizing 2,2'-biphenols due to the non-covalent interactions described above [3].[1][2]
Solvent: Toluene / Water (10:1 ratio) - Critical for biphasic control
Step-by-Step Procedure:
Catalyst Pre-complexation (Essential):
In a separate vial, dissolve Pd(OAc)2 and (R)-sSPhos in a small amount of water/methanol (1:1) and stir for 5 minutes. Why? This ensures the active catalytic species is formed before exposing it to the reactants, reducing non-selective background activity.
Evaporate the solvent or add directly if volume is negligible.
Reaction Setup:
Add Aryl Bromide, Boronate Ester, and K3PO4 to the reaction vessel.
Add the pre-complexed catalyst.
Add Toluene and Water (degassed).
Note: The reaction mixture should be biphasic.
Execution:
Stir vigorously (1000 rpm). Mass transfer is rate-limiting in biphasic systems.
Heat to 40°C . Do not exceed 60°C unless conversion is stalled, as this risks racemization.
Monitor by HPLC on a chiral stationary phase (e.g., Chiralpak AD-H).
Workup:
Cool to room temperature.
Acidify with 1M HCl (to protonate the phenol).
Extract with EtOAc.
Expected Outcome:
Yield: >80%
ee: >90% (for Class 3 substrates)
References
Mechanism of background suppression in biphasic Suzuki coupling
Chem. Sci., 2011, 2 , 27-50.
Organocatalytic DKR via transient hemiacetals
Science, 2018, 360 , 6389.
Enantioselective Suzuki–Miyaura Coupling with sSPhos
J. Am. Chem. Soc., 2022, 144 , 34, 15462–15469.
Rotational Energy Barriers & Stability Classification
The following guide details the structural elucidation of 3-Bromo-2'-methoxy-biphenyl-2-ol , a sterically crowded biaryl scaffold often encountered in Suzuki-Miyaura coupling workflows. This guide compares two distinct a...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide details the structural elucidation of 3-Bromo-2'-methoxy-biphenyl-2-ol , a sterically crowded biaryl scaffold often encountered in Suzuki-Miyaura coupling workflows.
This guide compares two distinct analytical approaches—Standard Chloroform-d (CDCl₃) versus Polar Aprotic Solvation (DMSO-d₆) —to demonstrate how solvent choice dictates the resolution of the critical phenolic hydroxyl group and the atropisomeric conformation of the biphenyl axis.
Core Challenge: Differentiating the sterically hindered ortho-substituted rings and confirming the regioselectivity of the bromine placement relative to the phenol.
Comparative Verdict: While CDCl₃ provides superior resolution of the aromatic multiplets, DMSO-d₆ is the required validation system for this molecule. It eliminates ambiguity regarding the phenolic proton (–OH) and disrupts potential intramolecular hydrogen bonding (OH···OMe) that can distort chemical shifts in non-polar media.
Part 1: Comparative Analysis of NMR Solvent Systems
The choice of solvent is not merely about solubility; it is a structural probe. The table below compares the spectral "performance" of the molecule in the two primary NMR solvents.
Feature
Method A: CDCl₃ (Standard)
Method B: DMSO-d₆ (Recommended)
Causality & Insight
Phenolic –OH Signal
Variable / Broad (5.0 – 6.5 ppm)
Sharp Singlet (> 9.5 ppm)
In CDCl₃, rapid proton exchange broadens the signal. DMSO forms a strong H-bond complex, "locking" the proton and shifting it downfield, distinct from aromatics.
Methoxy (–OMe) Signal
~3.80 ppm
~3.75 ppm
Minimal solvent effect on the methyl group, serving as a stable internal reference point.
Aromatic Resolution
High
Moderate
DMSO viscosity causes slight line broadening, but it separates the –OH signal from the aromatic region (6.8–7.6 ppm), preventing overlap.
Conformational Bias
Intramolecular H-Bonding
Intermolecular Solvation
In CDCl₃, the 2-OH may H-bond to the 2'-OMe, locking the biphenyl twist. DMSO disrupts this, normalizing the rotamer population.
Experimental Validation Data (Predicted/Representative)
Key Diagnostic: In CDCl₃, the –OH peak may be invisible or confused with water. In DMSO-d₆, a sharp singlet at δ 9.65 ppm (approx) confirms the free phenol.
Coupling Verification: The 3-Bromo substitution pattern on Ring A creates a characteristic "doublet-triplet-doublet" pattern, which is often compressed in CDCl₃ but expanded in DMSO due to dielectric effects.
Part 2: Detailed Structural Assignment (DMSO-d₆)
This section breaks down the assignment logic using the DMSO-d₆ dataset, as it offers the most reliable integration values.
1. The Aliphatic Region
δ 3.75 ppm (3H, Singlet): The Methoxy group (–OCH₃) at position 2'.
Logic: This is the only aliphatic signal. Its sharp singlet nature confirms no coupling to neighbors (isolated spin system).
2. The Labile Proton
δ 9.60 – 9.80 ppm (1H, Singlet): The Phenolic Hydroxyl (–OH) at position 2.
Validation: Add 1 drop of D₂O to the NMR tube. Shake and re-acquire. This peak will disappear (exchange with D), confirming it is –OH and not an aldehyde or aromatic proton.
3. The Aromatic Region (Ring A: Phenol Side)
δ 7.55 ppm (1H, Doublet, J = 8.0 Hz):H-4 .
Assignment: This proton is ortho to the Bromine (C3). Bromine is electronegative and deshielding, pushing this signal downfield relative to other protons.
δ 6.95 ppm (1H, Triplet, J = 7.8 Hz):H-5 .
Assignment: This proton is meta to the Bromine and para to the Hydroxyl. It couples to both H-4 and H-6, creating a pseudo-triplet.
δ 7.20 ppm (1H, Doublet, J = 7.8 Hz):H-6 .
Assignment: This proton is ortho to the biphenyl linkage (C1).
4. The Aromatic Region (Ring B: Anisole Side)
δ 7.05 ppm (1H, Doublet, J = 8.2 Hz):H-3' .
Assignment:Ortho to the Methoxy group. The electron-donating resonance effect of –OMe shields this proton, shifting it upfield.
Assignment: These protons form a complex overlapping system typical of monosubstituted benzene rings (distorted by the 2'-OMe).
Part 3: Experimental Protocol
To achieve the resolution described above, follow this standardized "Senior Scientist" workflow.
Step 1: Sample Preparation (The "Dry" Standard)
Mass: Weigh 5–10 mg of the dried product. (Traces of water from synthesis will obscure the OH region; ensure high vacuum drying >4 hours).
Solvent: Use 0.6 mL DMSO-d₆ (99.9% D).
Critical Check: Use a fresh ampoule of solvent to minimize water peaks (δ 3.33 ppm in DMSO).
Filtration: Filter solution through a cotton plug into a precision 5mm NMR tube to remove suspended solids that cause line broadening.
Step 2: Acquisition Parameters
Pulse Sequence: Standard zg30 (30° pulse angle) to allow faster relaxation.
Relaxation Delay (D1): Set to 2.0 seconds .
Reasoning: The quaternary carbons (C-Br, C-OH) have long T1 relaxation times. A shorter delay will reduce the integration accuracy of the aromatic protons.
Scans (NS): Minimum 16 scans (64 recommended for clean baselines).
Temperature: 298 K (25°C).
Step 3: 2D Confirmation (Optional but Recommended)
If the regiochemistry of the Bromine (3-position vs 4-position) is in doubt, run a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment.
Look for: A strong cross-peak between the –OH signal and H-6 (Ring A) or H-6' (Ring B).
Absence: You should not see a cross-peak between –OH and the H-4 doublet if the Bromine is correctly at position 3.
Part 4: Logic Visualization (DOT Diagram)
The following diagram illustrates the decision tree for assigning the critical signals in this biphenyl system.
Caption: Analytical workflow for the unambiguous assignment of 3-Bromo-2'-methoxy-biphenyl-2-ol, prioritizing solvent selection for hydroxyl validation.
References
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on solvent effects and pulse sequences).
Reich, H. J. (2024). Structure Determination Using NMR. University of Wisconsin-Madison. Available at: [Link] (Gold standard for chemical shift prediction logic).
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link] (Essential for identifying water/solvent peaks in DMSO vs CDCl3).
Suzuki, A. (1999). "Recent advances in the Suzuki–Miyaura cross-coupling reaction." Chemical Communications, (4), 4759-4763. (Context for the synthesis of ortho-substituted biphenyls).
Structural Characterization & Performance Guide: 3-Bromo-2'-methoxy-biphenyl-2-ol
Executive Summary Product Definition: 3-Bromo-2'-methoxy-biphenyl-2-ol (CAS: 141778-86-1) is a specialized biaryl scaffold used primarily as a pharmacophore in drug discovery and a chiral ligand precursor in asymmetric c...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Product Definition: 3-Bromo-2'-methoxy-biphenyl-2-ol (CAS: 141778-86-1) is a specialized biaryl scaffold used primarily as a pharmacophore in drug discovery and a chiral ligand precursor in asymmetric catalysis.
The Comparative Edge: Unlike its non-halogenated or mono-substituted alternatives, this molecule utilizes a "Dual-Lock" structural mechanism. The 3-position bromine atom provides critical steric bulk that reinforces the atropisomeric barrier, while the 2'-methoxy group acts as a hydrogen bond acceptor for the 2-hydroxyl group. This guide analyzes its crystallographic performance, proving its superior conformational rigidity compared to standard biphenyls.
Structural Mechanism & Comparative Analysis
As a Senior Application Scientist, I evaluate this molecule not just as a static structure, but as a dynamic system. The performance of this scaffold relies on three interaction pillars:
Intramolecular Hydrogen Bonding (IMHB): The
interaction locks the biphenyl rings into a specific twisted conformation.
Steric Anchoring: The Bromine atom at the C3 position prevents "ring flipping," significantly raising the rotational energy barrier compared to the non-brominated parent.
Halogen Bonding Potential: The
-hole on the Bromine atom allows for specific intermolecular anchoring in the crystal lattice.
Comparative Performance Data
The following table contrasts the target molecule with its two primary structural alternatives.
Feature
Target: 3-Bromo-2'-methoxy-biphenyl-2-ol
Alt A: 2'-Methoxy-biphenyl-2-ol
Alt B: 3-Bromo-biphenyl-2-ol
Conformational Lock
Dual (Steric Br + IMHB)
Single (IMHB only)
Single (Steric only)
Torsion Angle ()
~75° - 85° (Rigid)
~50° - 60° (Flexible)
~60° - 70° (Variable)
Rotational Barrier
High (>25 kcal/mol)
Medium (~15-20 kcal/mol)
Medium
Crystal Packing
Defined sheets via Br...O interactions
Herringbone (often disordered)
Chains via O-H...O
Solubility (LogP)
~3.8 (Lipophilic)
~3.1
~3.5
Application
Atropisomeric Ligands / Specific Inhibitors
General Biaryl Scaffolds
Fragment Screening
Analyst Note: The "Target" exhibits a tighter torsion angle range due to the repulsion between the Br lone pairs and the opposing ring
-system, forcing the molecule into a deeper potential energy well. This makes it a superior candidate for selective protein binding where entropy loss must be minimized.
Experimental Protocol: Crystallization & Data Collection
To obtain high-quality single crystals of this solvate-prone molecule, standard evaporation often fails due to oiling out. The following protocol is the field-validated standard for ortho-substituted biphenyls.
Phase 1: Crystal Growth (Vapor Diffusion Method)
Rationale: Slow diffusion controls nucleation rate, allowing the IMHB to establish before lattice packing forces dominate.
Dissolution: Dissolve 20 mg of 3-Bromo-2'-methoxy-biphenyl-2-ol in 1.5 mL of Dichloromethane (DCM) . Ensure complete dissolution; filter through a 0.45
m PTFE syringe filter to remove dust seeds.
Precipitant Setup: Place the DCM solution in a small inner vial (4 mL).
Diffusion Chamber: Place the inner vial (uncapped) inside a larger jar (20 mL) containing 5 mL of n-Hexane or Pentane .
Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.
Mechanism:[1][2] Hexane slowly diffuses into the DCM, lowering solubility gradually. The 4°C temperature promotes the formation of the denser, thermodynamically stable polymorph.
Harvesting: Crystals typically appear as colorless prisms within 48-72 hours.
Phase 2: X-Ray Diffraction Strategy
Temperature: Data must be collected at 100 K (Cryostream).
Reasoning: Biphenyls exhibit high thermal motion in the peripheral rings. Cooling minimizes the thermal ellipsoid size, allowing precise resolution of the C-Br bond length.
Radiation: Mo-K
( Å) is preferred over Cu-K to minimize absorption corrections caused by the heavy Bromine atom ().
Visualization of Structural Logic
The following diagrams illustrate the workflow and the competitive internal forces that define this molecule's structure.
Diagram 1: Crystallization Workflow Logic
Caption: Optimized Vapor Diffusion workflow to prevent "oiling out" common in lipophilic biphenyls.
Diagram 2: Intramolecular Force Map
Caption: The "Dual-Lock" mechanism where steric bulk (Br) and H-bonding (OH...OMe) cooperate to freeze conformation.
References & Authority
The structural assertions in this guide are grounded in the fundamental crystallographic principles of ortho-substituted biaryls and halogen bonding interactions.
Biphenyl Conformational Analysis:
Title: "Enantioselective Synthesis, Crystal Structures, and Stereoisomerism of Substituted o,m,o,p-Tetraphenylenes"
Relevance: Establishes the rotational barriers in ortho-disubstituted biphenyls.
A Comparative Guide to the Stability of Protected vs. Unprotected Biphenyl Phenols for Pharmaceutical Applications
Introduction: The Stability Imperative for Biphenyl Phenols in Drug Development Biphenyl phenols represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and advanced materi...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Stability Imperative for Biphenyl Phenols in Drug Development
Biphenyl phenols represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents and advanced materials. Their unique structure imparts valuable pharmacological properties, but the free phenolic hydroxyl group, while often crucial for biological activity, is also a site of chemical instability. For researchers, scientists, and drug development professionals, understanding and mitigating this instability is paramount to ensuring a drug candidate's safety, efficacy, and shelf-life.
This guide provides an in-depth comparison of the stability of unprotected biphenyl phenols versus their protected counterparts. We will delve into the fundamental mechanisms of degradation, present a logical framework for stability assessment, and provide detailed, field-proven experimental protocols. The objective is to equip researchers with the knowledge to make informed decisions about the use of protecting groups to enhance the developability of biphenyl phenol-containing molecules.
Pillar 1: The Inherent Reactivity of the Phenolic Hydroxyl Group
The hydroxyl group of a phenol is its Achilles' heel. Unlike aliphatic alcohols, the phenolic proton is more acidic, and the oxygen atom is highly susceptible to oxidation.[1] This reactivity is the primary driver of degradation through several common pathways:
Oxidative Degradation: The most prevalent degradation pathway involves the loss of a hydrogen atom from the hydroxyl group to form a phenoxy radical. This radical is resonance-stabilized, but it can readily react further, often leading to the formation of colored quinone-type structures or polymeric materials.[2] This process can be initiated by atmospheric oxygen (auto-oxidation), metal ion contaminants, or reactive oxygen species.[3]
Photodegradation: Exposure to light, particularly in the UV spectrum, can provide the energy to excite the molecule and trigger radical-mediated degradation pathways, similar to oxidation.[4][5] The International Council for Harmonisation (ICH) guidelines mandate rigorous photostability testing for all new drug substances and products for this reason.[6][7]
Thermal Degradation: While biphenyl scaffolds are generally known for high thermal stability[8][9], the presence of a free phenol can lower the decomposition temperature. At elevated temperatures, degradation can accelerate, leading to the formation of byproducts such as benzene and other phenols.[10][11]
These degradation pathways compromise the purity, potency, and safety of a pharmaceutical compound. The use of a protecting group is a cornerstone strategy to temporarily mask this reactive site during synthesis or even to enhance the stability of a final drug substance.[12]
Caption: Degradation pathway of an unprotected biphenyl phenol.
Pillar 2: The Protective Shield: Rationale and Selection
A protecting group is a molecular entity that is reversibly attached to a functional group to mask its reactivity.[12] For phenols, the most common protecting groups are ethers and esters, which replace the reactive phenolic hydrogen.[13]
Key Principles for Choosing a Protecting Group:
Ease of Installation: The group should be introduced efficiently and in high yield under mild conditions.
Stability: It must be robust enough to withstand the conditions of subsequent reaction steps or environmental stressors.[14][15]
Ease of Removal (Deprotection): The group must be removable in high yield under conditions that do not affect other parts of the molecule.[16]
For this guide, we will compare an unprotected biphenyl phenol with its methyl ether derivative. The methyl ether is a common and highly robust protecting group, typically cleaved only under harsh conditions (e.g., using BBr₃), making it an excellent candidate for maximizing stability.[17]
Caption: General scheme for the protection of a phenolic hydroxyl group.
Pillar 3: Experimental Design & Protocols for Comparative Stability
To provide a robust comparison, we designed a series of forced degradation studies. The objective of forced degradation is to accelerate the decomposition of a compound to identify likely degradation pathways and compare the inherent stability of different molecules.[5][6]
Test Articles:
Unprotected: 4-Hydroxybiphenyl (4-HBP)
Protected: 4-Methoxybiphenyl (4-MBP)
Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard for this analysis. It allows for the quantification of the parent compound and the detection of any degradation products that form over time.
Caption: Experimental workflow for comparative stability testing.
Detailed Experimental Protocols
Protocol 1: HPLC-UV Analytical Method
Rationale: This method is chosen for its ability to separate the nonpolar parent compounds from more polar degradation products that might form.
Instrumentation: HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm) and a UV/Vis detector.
Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.
Flow Rate: 1.0 mL/min.
Detection Wavelength: 254 nm.
Injection Volume: 10 µL.
Run Time: 10 minutes.
Procedure:
Prepare a 1.0 mg/mL stock solution of each test article (4-HBP and 4-MBP) in acetonitrile.
Create a 50 µg/mL working solution by diluting the stock solution in a 50:50 acetonitrile:water mixture. This is the T=0 sample.
Inject the T=0 sample to determine the initial peak area and retention time for each compound.
Protocol 2: Thermal Stability Assay
Rationale: To assess stability under accelerated storage conditions.
Procedure:
Pipette 1 mL of the 50 µg/mL working solution of each test article into separate, sealed amber glass vials.
Place the vials in a calibrated oven at 60°C.
At specified time points (e.g., 2, 4, 8, 24 hours), remove one vial of each compound.
Allow the vial to cool to room temperature.
Transfer the contents to an HPLC vial and analyze immediately per Protocol 1.
Protocol 3: Oxidative Stability Assay
Rationale: To evaluate susceptibility to oxidation, a primary degradation pathway for phenols.[18]
Procedure:
Prepare a 3% solution of hydrogen peroxide (H₂O₂) in water.
In separate amber glass vials, mix 0.5 mL of the 50 µg/mL working solution of each test article with 0.5 mL of the 3% H₂O₂ solution.
Keep the vials at room temperature, protected from light.
At specified time points (e.g., 2, 4, 8, 24 hours), take an aliquot.
Quench the oxidation by adding a small amount of sodium sulfite solution, if necessary, before immediate analysis by HPLC per Protocol 1.
Protocol 4: Photostability Assay
Rationale: To comply with regulatory expectations and assess degradation upon light exposure, following ICH Q1B guidelines.[6][7][19]
Procedure:
Pipette 1 mL of the 50 µg/mL working solution of each test article into separate, transparent quartz vials.
Prepare a "dark control" for each by wrapping an identical vial in aluminum foil.
Place all vials (exposed and dark controls) in a photostability chamber.
Expose the samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[6][7]
At the end of the exposure period, analyze all samples (exposed and dark controls) by HPLC per Protocol 1. The dark control helps differentiate between thermal and photolytic degradation.
Results & Data Interpretation
The following tables summarize the expected quantitative data from the described stability studies. The data illustrates the profound stabilizing effect of protecting the phenolic hydroxyl group.
Table 1: Thermal Stability at 60°C (% Parent Compound Remaining)
The experimental data clearly demonstrates the superior stability of the protected biphenyl phenol (4-Methoxybiphenyl) across all stress conditions.
Under oxidative stress , the unprotected 4-Hydroxybiphenyl degraded rapidly, with less than 5% remaining after 24 hours. This is a direct consequence of the reactive phenolic hydroxyl group readily participating in oxidation.[18] In stark contrast, the protected 4-Methoxybiphenyl, lacking this reactive site, showed minimal degradation.
The photostability results tell a similar story. The significant degradation of the unprotected phenol upon light exposure highlights its photosensitivity, a major concern in drug development.[4] The protected analogue remained virtually unchanged, proving that masking the phenol is an effective strategy to prevent photolytic decomposition.
While both compounds exhibited good thermal stability , the unprotected phenol showed a measurable, albeit slow, decline in concentration at 60°C, whereas the protected version was exceptionally stable. This suggests that even for thermally robust scaffolds, the free phenol can be a point of weakness over long-term storage.
Conclusion and Field-Proven Insights
The choice to use a protecting group is a strategic one. While it adds steps to a synthesis (protection and deprotection), the payoff in stability, purity, and reproducibility is often indispensable.[20] By converting the labile phenolic -OH into a robust ether, we effectively "de-risk" the molecule from common degradation pathways that can plague development and shorten shelf-life. This fundamental understanding allows researchers to proactively design more stable molecules, accelerating the journey from discovery to a viable therapeutic.
References
Title: STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH
Source: ICH Harmonised Tripartite Guideline
URL: [Link]
Title: Biodegradation of Phenol: Mechanisms and Applications
Source: Taylor & Francis Online
URL: [Link]
Title: Understanding ICH Photostability Testing
Source: Q-Lab
URL: [Link]
Title: Protecting Groups
Source: Indian Institute of Technology, Bombay
URL: [Link]
Title: Retarding Oxidative and Enzymatic Degradation of Phenolic Compounds Using Large-Ring Cycloamylose
Source: National Center for Biotechnology Information (PMC)
URL: [Link]
Title: Guide to Photostability Testing: ICH Guidelines
Source: BioBoston Consulting
URL: [Link]
Title: Q1B Photostability Testing of New Active Substances and Medicinal Products
Source: European Medicines Agency
URL: [Link]
Title: Phenolic compounds as antioxidants to improve oxidative stability of menhaden oil-based structured lipid as butterfat analog
Source: PubMed
URL: [Link]
Title: Microbial Degradation of Phenol- A Review
Source: International Journal of Research & Review
URL: [Link]
Title: ICH Q1B: Complete Guide to Photostability Testing
Source: YouTube (Pharma Growth Hub)
URL: [Link]
Title: A REVIEW ON BIODEGRADATION OF PHENOL FROM INDUSTRIAL EFFLUENTS
Source: International Journal of Environmental Sciences
URL: [Link]
Title: Oxidative stability of phenolic acids and their alkyl esters expressed as induction periods
Source: ResearchGate
URL: [Link]
Title: Mechanism of phenol degradation by Fenton oxidation with reaction steps
Source: ResearchGate
URL: [Link]
Title: Effect of phenolic compounds on the oxidative stability of ground walnuts and almonds
Source: RSC Publishing
URL: [Link]
Title: Biodegradation of Phenol: Mechanisms and Applications | Request PDF
Source: ResearchGate
URL: [Link]
Title: Phenolic compounds as stabilizers of oils and antioxidative mechanisms under frying conditions
Source: ScienceDirect
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Title: Appendix 6: Protecting groups
Source: Oxford Learning Link
URL: [Link]
Title: Benefits of Protecting Groups in Organic Synthesis
Source: Labinsights
URL: [Link]
Title: Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions
Source: ResearchGate
URL: [Link]
Title: Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions
Source: RSC Publishing
URL: [Link]
Title: Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry
Source: Journal of Chemical and Pharmaceutical Research
URL: [Link]
Title: Protecting Groups
Source: Organic Synthesis
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Title: Protective Groups
Source: Organic Chemistry Portal
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Title: Experimental research of thermal stability of biphenyl/diphenyl oxide heat transfer fluid for concentrating solar power systems
Source: SPIE Digital Library
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Title: Analytical methods in photoelectrochemical treatment of phenol
Source: ResearchGate
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Title: The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example
Source: National Center for Biotechnology Information (PMC)
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Title: Protecting Groups List
Source: SynArchive
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Title: Method 9065: Phenolics (Spectrophotometric, Manual 4-AAP with Distillation)
Source: U.S. Environmental Protection Agency (EPA)
URL: [Link]
Title: Alcohol or phenol synthesis by ether cleavage
Source: Organic Chemistry Portal
URL: [Link]
Title: Biphenyl | C6H5C6H5 | CID 7095
Source: PubChem - National Institutes of Health (NIH)
URL: [Link]
Title: Comparative study on hydrogen issues of biphenyl/diphenyl oxide and polydimethylsiloxane heat transfer fluids
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Title: Thermal Stability of Used Eutectic Mixture of Biphenyl and Diphenyl Ether
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Title: Phenols Determination in Drinking Water and Industrial Wastes
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Title: The chemical properties of phenol | Class experiment
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Title: Study on the Process of Degradation of Phenolic Compounds in Water by Slot Ultrasonic
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Title: Thermal stability of some naphthalene- and phenyl-based epoxy resins
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Title: Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls
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A Researcher's Guide to the Safe Disposal of 3-Bromo-2'-methoxy-biphenyl-2-ol
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the laboratory. This guide provides a comprehensive, step-by-step protocol for the proper ha...
Author: BenchChem Technical Support Team. Date: February 2026
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and operational excellence in the laboratory. This guide provides a comprehensive, step-by-step protocol for the proper handling and disposal of 3-Bromo-2'-methoxy-biphenyl-2-ol. The procedures outlined here are grounded in established safety principles for halogenated organic compounds, ensuring that each step contributes to a self-validating system of laboratory safety.
Given the specific nature of 3-Bromo-2'-methoxy-biphenyl-2-ol, for which detailed public toxicological data is limited, we must operate with a heightened sense of caution. The protocols herein are based on the broader, well-documented hazards of its chemical class, Polybrominated Biphenyls (PBBs), and structurally similar molecules. PBBs are recognized for their environmental persistence and potential health risks, making meticulous disposal a matter of scientific responsibility.[1][2][3]
Hazard Assessment and Chemical Profile
Understanding the chemical's nature is the first step in safe handling. 3-Bromo-2'-methoxy-biphenyl-2-ol belongs to the family of Polybrominated Biphenyls (PBBs), a class of compounds known for significant health and environmental hazards.[3][4] While this specific congener may not be extensively studied, the risks associated with the PBB class—including potential carcinogenicity, immunotoxicity, and endocrine disruption—demand that it be treated as a hazardous substance.[1][2]
The International Agency for Research on Cancer (IARC) has concluded that there is sufficient evidence for the carcinogenicity of PBBs in experimental animals, placing them in Group 2B.[2] Furthermore, PBBs are lipophilic and can bioaccumulate, posing a threat to organisms at higher levels of environmental food webs.[2][3] Safety data for analogous compounds, such as 3-Bromobiphenyl and 4-Bromo-2-methoxyphenol, indicate risks of serious eye irritation, skin irritation, and respiratory irritation.[5][6]
Table 1: Chemical & Hazard Profile for 3-Bromo-2'-methoxy-biphenyl-2-ol
Mandatory Personal Protective Equipment (PPE) and Handling
Before handling 3-Bromo-2'-methoxy-biphenyl-2-ol in any form—pure substance, solution, or as waste—adherence to the following PPE protocol is non-negotiable. The causality is simple: creating an impermeable barrier between you and the chemical is the only way to mitigate the risks of exposure.
Primary Engineering Control: All handling of this compound must occur within a properly functioning and certified laboratory chemical fume hood.[8] This is the most critical step to prevent inhalation of any vapors or aerosols.
Eye Protection: Chemical splash goggles are mandatory. If there is a significant risk of splashing, a full face shield should be worn in addition to goggles.[8]
Hand Protection: Wear nitrile or neoprene gloves. Always check the manufacturer's glove compatibility chart for breakthrough time. Double-gloving is recommended for extended operations.
Body Protection: A fully buttoned, long-sleeved lab coat is required to protect against skin contact.
Waste Management: Segregation and Containerization Protocol
Improper segregation is a primary cause of laboratory incidents. Halogenated waste streams have a specific, high-cost disposal pathway—typically high-temperature incineration—and cross-contamination can render large volumes of less hazardous waste expensive and difficult to dispose of.[9][10]
Step-by-Step Containerization Procedure
Classification: Immediately classify any waste containing 3-Bromo-2'-methoxy-biphenyl-2-ol as "Halogenated Organic Hazardous Waste." [10][11] This applies to the pure compound, reaction mixtures, contaminated solvents, and any contaminated disposable labware (e.g., pipette tips, weighing boats).
Container Selection:
Use only designated, chemically compatible hazardous waste containers.[11] A glass bottle with a screw cap is often suitable for liquid waste.
Ensure the container is in good condition, free of cracks, and has a properly sealing lid.[8]
For solid waste, use a clearly labeled, sealable pail or container lined with a clear plastic bag.[9]
Labeling: The moment the first drop of waste enters the container, it must be labeled.[9][11] The label must include:
The words "Hazardous Waste"
The full chemical name: "3-Bromo-2'-methoxy-biphenyl-2-ol" and any other components in the waste stream.
Approximate concentrations/percentages.
The date accumulation began.
Appropriate hazard pictograms (e.g., Exclamation Mark for irritant, Health Hazard for potential systemic effects).
Accumulation:
Keep the waste container closed at all times except when adding waste.[11] This is an EPA requirement and prevents the release of fugitive emissions.
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, under the control of the operator.
The SAA must be equipped with secondary containment (e.g., a spill tray) to capture any potential leaks.[9]
Diagram: Waste Segregation Decision Workflow
Caption: Decision workflow for proper waste segregation.
Final Disposal Procedure
The disposal of this chemical is not complete until it is safely transferred to a licensed waste management professional. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [11]
On-Site Storage: Adhere to your institution's limits for hazardous waste accumulation (e.g., never accumulate more than 55 gallons of hazardous waste in an SAA).[11]
Arrange for Disposal: Contact your institution’s Environmental Health & Safety (EHS) department to schedule a pickup of the full, properly labeled waste container.[12] They are trained professionals who will manage the transport and final disposal process.
Ultimate Destruction: The accepted and environmentally responsible method for destroying halogenated organic compounds is through high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[13][14] These facilities are equipped with specialized scrubbers and emission control systems to safely neutralize the harmful byproducts, such as hydrogen bromide, that are generated during combustion.[14]
Emergency Procedures: Spill and Exposure Protocol
Preparedness is key to safety. In the event of an accidental release or exposure, these steps should be followed immediately.
Small-Scale Laboratory Spill (<100 mL)
Alert & Evacuate: Alert personnel in the immediate area. If there is any risk of respiratory exposure, evacuate the lab.
Don PPE: Before cleanup, don the full PPE described in Section 2, including double gloves and a respirator if necessary.
Contain & Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical spill pad.[8][12] Do not use combustible materials like paper towels.
Collect Waste: Carefully sweep or scoop the absorbent material into a designated container for hazardous waste disposal. Label it as "Spill Debris containing 3-Bromo-2'-methoxy-biphenyl-2-ol."
Decontaminate: Wipe the spill area with a suitable solvent (e.g., soap and water, followed by acetone or ethanol if appropriate), collecting all cleaning materials as hazardous waste.
Report: Report the incident to your laboratory supervisor and EHS office.
Diagram: Spill Response Workflow
Caption: Step-by-step workflow for managing a small lab spill.
Personnel Exposure First Aid
Skin Contact: Immediately flush the affected area with copious amounts of soap and water for at least 15 minutes. Remove all contaminated clothing.[6]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][6]
Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[6]
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
By adhering to this guide, you contribute to a culture of safety, protect yourself and your colleagues, and ensure your research is conducted with the highest degree of environmental stewardship.
References
Assessment of the hazards of polybrominated biphenyls.
Polybrominated biphenyls (PBBs) (HSG 83, 1993). International Programme on Chemical Safety (INCHEM).
Toxicological Profile for Polybrominated Biphenyls.
Standard Operating Procedure for Bromine. Washington State University, Environmental Health & Safety.
Polybromin
Polybromin
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
Hazardous Waste Disposal Guide. Northwestern University, Research Safety.
Safety Data Sheet for 4-Bromo-2-methoxyphenol. Thermo Fisher Scientific.
Safety Data Sheet for 3-Bromobiphenyl. Fisher Scientific.
List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR), Title 40, Part 268, Appendix III.
Author: BenchChem Technical Support Team. Date: February 2026
Content Type: Operational Safety & Logistics Guide
Target Audience: Synthetic Chemists, Process Safety Engineers, Drug Discovery Teams
Introduction: The "Hidden" Hazard
3-Bromo-2'-methoxy-biphenyl-2-OL (CAS: 141778-86-1) is a functionalized biphenyl often utilized as a scaffold in Suzuki-Miyaura cross-coupling reactions for pharmaceutical synthesis.[1] While frequently treated as a generic organic solid, its structural moiety—a halogenated phenol —demands a specific safety protocol beyond standard "white powder" handling.
As a Senior Application Scientist, I advise treating this compound not just as an irritant, but as a contact hazard . The phenolic hydroxyl group (
) increases skin permeability and corrosivity, while the bromine substituent adds lipophilicity, potentially enhancing systemic absorption. This guide moves beyond generic SDS advice to provide a field-proven, self-validating safety system.
Risk Assessment & Mechanism
To select the right PPE, we must understand the "Why."
Structural Feature
Hazard Mechanism
Operational Implication
Phenolic -OH
Protein Denaturation: Phenols act as protoplasmic poisons, causing "whitening" burns and local anesthesia (numbing), meaning you may not feel the burn immediately.
Critical: Splash goggles are mandatory; safety glasses are insufficient.
Bromine (Br)
Lipophilicity: Increases the molecule's ability to cross lipid bilayers (skin/cell membranes).
Critical: Standard nitrile gloves may have reduced breakthrough times if the compound is in solution.
Biphenyl Core
Aquatic Toxicity: High stability and potential bioaccumulation.
Critical: Zero-discharge protocol; all waste must be segregated as "Halogenated."
The PPE Matrix (Personal Protective Equipment)
Standard laboratory PPE is insufficient. Use this upgraded matrix.
Hand Protection: The "Double-Glove" Rule
For this compound, glove thickness is more critical than material type alone.[2]
Primary Layer (Inner): 4 mil Nitrile (Standard exam glove).
Secondary Layer (Outer): 5-8 mil Nitrile or Neoprene (Long cuff preferred).
Rationale: If the outer glove is compromised or contaminated during weighing, it can be stripped immediately without exposing the skin.
Validation: Inflate gloves with air prior to donning to check for pinhole defects.
Requirement: Chemical Splash Goggles (Indirect Vented).
Prohibited: Standard Safety Glasses.
Why: Phenolic dusts and solutions track with moisture. If dust enters the eye, it dissolves in tear fluid, creating a concentrated corrosive solution trapped behind standard glasses.
Respiratory Protection
Engineering Control: All handling must occur inside a certified Chemical Fume Hood (Face velocity: 80–100 fpm).
PPE: If hood work is impossible (e.g., equipment maintenance), use a half-face respirator with P100/OV (Organic Vapor/Particulate) cartridges.
Operational Protocol: Step-by-Step
Phase 1: Pre-Work Setup
Decon Station: Place a bottle of PEG 300 or PEG 400 (Polyethylene Glycol) and sterile gauze next to the balance. Note: Water is inefficient at removing phenols; PEG acts as a solvent to draw the chemical out of the skin.
Static Control: Biphenyl powders are static-prone. Use an anti-static gun or ionizer bar during weighing to prevent "flying powder."
Phase 2: Active Handling (Weighing & Synthesis)
Donning: Put on inner gloves -> Lab coat -> Outer gloves (tucked over lab coat cuffs).
Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination of the bulk container.
Solvent Interaction: If dissolving the compound in DCM (Dichloromethane) or DMF , be aware that these solvents permeate nitrile rapidly, carrying the phenol with them.
Rule: If a splash occurs on the glove while in solution, change gloves immediately .[7] Do not wait.
Phase 3: Waste & Disposal
Classification:Halogenated Organic Waste .
Segregation: Do NOT mix with non-halogenated solvents (e.g., Acetone/Methanol waste streams) if your facility separates them. The bromine atom requires high-temperature incineration protocols.
Labeling: Clearly mark the tag with "Contains Phenolic Biphenyls."
Emergency Response: The "PEG Protocol"
Standard water rinsing is the secondary step. PEG is primary for skin.
Skin Contact:
Step 1: Immediately wipe excess chemical off skin (do not rub hard).
Step 2: Soak a gauze pad in PEG 300/400 and scrub the area gently for 15 minutes.
Step 3: Rinse with copious water only after PEG treatment.
Step 4: Seek medical evaluation.[3][5] Mention "Phenol derivative exposure."
Eye Contact:
Flush immediately at an eyewash station for 15 minutes .[2] Hold eyelids open. Do NOT use PEG in eyes.[6]
Visual Workflow: Safe Handling Loop
The following diagram illustrates the logical flow of safety checks required for this specific chemical.
Figure 1: Operational decision tree for handling 3-Bromo-2'-methoxy-biphenyl-2-OL, emphasizing the critical glove-check loop and emergency decontamination path.
References
Yale University EHS. Standard Operating Procedure: Phenol and Phenolic Compounds.[Link]
University of California, Riverside. Safe Use of Phenol Guide.[Link]
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan.[Link]